Orthonitrophenyl-beta-D-fucopyranoside
Description
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-BVWHHUJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921729 | |
| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-94-5 | |
| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl-beta-fucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Profiling of Orthonitrophenyl-β-D-fucopyranoside (ONPF) in Hydrolase Assays: A Technical Whitepaper
Executive Summary
Orthonitrophenyl-β-D-fucopyranoside (ONPF) is a highly specialized chromogenic substrate utilized extensively in the kinetic profiling of glycosyl hydrolases, particularly β-fucosidases and promiscuous β-galactosidases. As a Senior Application Scientist, understanding the precise molecular interactions, thermodynamic dependencies, and photometric principles of ONPF is non-negotiable for designing robust, reproducible assays. This whitepaper dissects the mechanism of action of ONPF, establishes a self-validating experimental framework, and provides authoritative grounding for its use in advanced drug development and structural biology.
Molecular Mechanism of Glycosidic Cleavage
The utility of ONPF stems from its structural dichotomy: a β-D-fucose moiety that provides strict target specificity, and an ortho-nitrophenol (ONP) leaving group that acts as a silent reporter until cleaved.
When ONPF is introduced to a compatible retaining glycosidase—such as specific variants of β-galactosidase (EC 3.2.1.23) documented in the —the reaction proceeds via a canonical double-displacement mechanism .
-
Nucleophilic Attack: A catalytic carboxylate residue (typically Glutamate) in the enzyme's active site acts as a nucleophile, attacking the anomeric carbon of the fucose ring. This forces the departure of the ONP aglycone and forms a covalent glycosyl-enzyme intermediate.
-
General Acid/Base Catalysis: A second carboxylate residue donates a proton to the leaving ONP oxygen, facilitating its release.
-
Hydrolysis & Regeneration: The second residue, now deprotonated, acts as a general base to activate a water molecule. The resulting hydroxide attacks the covalent intermediate, releasing β-D-fucose and regenerating the native enzyme.
Catalytic mechanism of ONPF hydrolysis via a double-displacement retaining pathway.
Photometric Detection Principles & Causality
The fundamental causality behind using ONPF lies in the pH-dependent chromophoric shift of the ortho-nitrophenol (ONP) leaving group.
At the acidic to neutral pH required for optimal enzyme activity (typically pH 5.0 – 7.0), the released ONP remains predominantly protonated (pKa ≈ 7.23). In this state, it is colorless or only faintly yellow, preventing accurate real-time spectrophotometric quantification.
To resolve this, the assay relies on a termination via alkalization step. By introducing a strong base (e.g., 1M Na₂CO₃, shifting the pH > 10), two critical events occur simultaneously:
-
Enzyme Denaturation: The extreme pH shift instantly denatures the hydrolase, halting the reaction at a precise timestamp.
-
Chromophore Activation: The ONP is fully deprotonated into the ortho-nitrophenolate anion. This anionic resonance structure exhibits a massive hyperchromic shift, yielding a brilliant yellow color with a peak molar absorptivity (ε) at 410 nm.
Kinetic Parameters & Comparative Analysis
To design an effective screening assay, one must understand how ONPF compares to its structural analogs. While ONPG is the gold standard for β-galactosidase, ONPF is utilized to probe the strict steric requirements of the active site, specifically the lack of a hydroxyl group at the C-6 position of the fucose moiety .
| Parameter | ONPF (o-Nitrophenyl-β-D-fucopyranoside) | ONPG (o-Nitrophenyl-β-D-galactopyranoside) |
| Primary Target Enzymes | β-fucosidase, promiscuous β-galactosidase | β-galactosidase |
| Leaving Group | o-Nitrophenol (ONP) | o-Nitrophenol (ONP) |
| Detection Wavelength | 410 nm | 410 nm |
| Extinction Coefficient (ε) | ~3.15 mM⁻¹cm⁻¹ (at pH > 10) | ~3.15 mM⁻¹cm⁻¹ (at pH > 10) |
| Leaving Group pKa | 7.23 | 7.23 |
| Allosteric Utility | LacI Repressor Ligand | LacI Repressor Ligand |
Note: ONPF is also recognized as an allosteric effector. As documented by , ONPF binds to the Lactose operon repressor (LacI), making it a valuable tool for structural biology studies investigating transcription factor specificity.
Self-Validating Experimental Protocol
A high-fidelity assay must be self-validating. Spontaneous hydrolysis of the glycosidic bond can occur in aqueous buffers, leading to false-positive absorbance readings. The following protocol integrates a strict "Substrate Blank" causality loop to isolate true enzymatic turnover.
Self-validating experimental workflow for ONPF-based colorimetric enzyme assays.
Step-by-Step Methodology
Step 1: Reagent Preparation & Equilibration
-
Action: Prepare a 5 mM stock of ONPF in 50 mM Sodium Phosphate buffer (pH 6.5). Pre-incubate the substrate solution at 37°C for 10 minutes.
-
Causality: Hydrolase kinetics are highly sensitive to thermal fluctuations. Pre-equilibration ensures the reaction rate (V₀) is entirely dependent on enzyme concentration, not the thermal ramping of the buffer.
Step 2: System Validation & Blanking (Critical Control)
-
Action: Set up two parallel tubes: "Test" and "Blank". To the "Blank" tube, add 500 µL of 1M Na₂CO₃ before adding the enzyme.
-
Causality: This self-validates the assay. By denaturing the enzyme immediately upon addition to the blank, any resulting absorbance at 410 nm is strictly attributed to spontaneous, non-enzymatic hydrolysis of ONPF. This value must be subtracted from the "Test" tube.
Step 3: Reaction Initiation
-
Action: Add 10 µL of the target enzyme (e.g., purified β-fucosidase) to the "Test" tube. Vortex briefly to ensure homogenous distribution.
-
Causality: Rapid mixing is required to establish a uniform Michaelis complex distribution across the reaction volume, ensuring linear zero-order kinetics during the initial rate phase.
Step 4: Incubation & Termination
-
Action: Incubate exactly for 15.0 minutes at 37°C. Terminate the "Test" reaction by adding 500 µL of 1M Na₂CO₃.
-
Causality: The addition of Na₂CO₃ forces the pH above 10. This achieves the dual purpose of instantly quenching catalytic activity via protein denaturation and fully ionizing the released ONP into its highly absorptive phenolate state.
Step 5: Spectrophotometric Detection
-
Action: Transfer 200 µL of the quenched reactions to a clear-bottom 96-well microplate. Read absorbance at 410 nm using a microplate reader.
-
Causality: 410 nm is the isosbestic maximum for the ortho-nitrophenolate anion. Applying the Beer-Lambert law ( A=ϵ⋅c⋅l ) allows for the direct molar quantification of cleaved substrate.
References
-
BRENDA Enzyme Database. "Information on EC 3.2.1.23 - beta-galactosidase". BRENDA.[Link]
-
BRENDA Enzyme Database. "Ligand view of beta-D-fucose". BRENDA.[Link]
-
UniProt Consortium. "lacI - Lactose operon repressor - Escherichia coli (strain K12)". UniProtKB.[Link]
-
Kalinina, O. V., et al. "Automated selection of positions determining functional specificity of proteins by comparative analysis of orthologous groups in protein families". Protein Science, National Center for Biotechnology Information (NCBI).[Link]
An In-depth Technical Guide to Chromogenic Substrates for Beta-D-Fucosidase Detection and Discovery
Introduction: The Significance of β-D-Fucosidase and its Detection
β-D-fucosidase (EC 3.2.1.38) is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-fucose residues from various glycoconjugates and synthetic substrates.[1] This enzymatic activity is crucial in various biological processes, and the detection of β-D-fucosidase is of significant interest in fields ranging from soil microbiology to clinical diagnostics. Chromogenic substrates provide a simple and effective method for the detection and quantification of β-D-fucosidase activity.[2] This guide will provide an in-depth overview of the types of chromogenic substrates available, their mechanisms of action, and their application in both fundamental research and high-throughput screening for inhibitor discovery.
Core Principle: The Mechanism of Chromogenic Detection
The fundamental principle behind chromogenic substrates is the enzymatic liberation of a chromophore (a colored compound) from a colorless substrate. In the context of β-D-fucosidase, the substrate is a synthetic molecule composed of a β-D-fucose moiety linked to a chromogenic reporter group. When β-D-fucosidase is present, it cleaves the glycosidic bond, releasing the chromophore, which can then be detected and quantified spectrophotometrically.
Caption: General mechanism of a chromogenic β-D-fucosidase assay.
A Survey of Chromogenic Substrates for β-D-Fucosidase
Several chromogenic substrates have been developed for the detection of β-D-fucosidase, each with distinct properties. The choice of substrate often depends on the specific application, desired sensitivity, and experimental conditions.
| Substrate | Chromophore | Color of Product | Common Applications |
| p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc) | p-Nitrophenol (pNP) | Yellow | Enzyme kinetics, soil enzyme assays, inhibitor screening[3][4][5] |
| o-Nitrophenyl-β-D-fucopyranoside (oNP-Fuc) | o-Nitrophenol (oNP) | Yellow | Enzyme characterization[6] |
| 5-Bromo-4-chloro-3-indolyl-β-D-fucopyranoside (X-Fuc) | 5-Bromo-4-chloro-3-indoxyl | Blue (precipitate) | Colony screening, histochemical staining[6][7] |
p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc) is the most widely used chromogenic substrate for β-D-fucosidase.[3][5] Upon hydrolysis, it releases p-nitrophenol, which exhibits a strong absorbance at approximately 405-420 nm under alkaline conditions.[3][6] This property makes it highly suitable for quantitative, continuous monitoring of enzyme activity in microplate-based assays.
5-Bromo-4-chloro-3-indolyl-β-D-fucopyranoside (X-Fuc) , on the other hand, releases an indoxyl derivative upon cleavage. This product then undergoes oxidative dimerization to form an insoluble, intensely blue precipitate.[7] This characteristic is particularly useful for qualitative applications such as the identification of β-D-fucosidase-expressing microbial colonies on solid media or for localizing enzyme activity in tissue sections (histochemistry).
Experimental Protocol: A Quantitative β-D-Fucosidase Assay Using pNP-Fuc
This protocol provides a robust method for determining β-D-fucosidase activity in a sample, such as a purified enzyme preparation or a cell lysate.
Materials:
-
p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc) stock solution (e.g., 20 mM in a suitable solvent like DMSO or water)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0 - optimal pH may vary depending on the enzyme source)[3][4]
-
Stop solution (e.g., 0.5 M to 1 M Sodium Carbonate or THAM pH 12)[3]
-
Enzyme sample (purified enzyme or cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a p-Nitrophenol (pNP) Standard Curve:
-
Prepare a series of dilutions of a pNP standard of known concentration in the assay buffer.
-
Add the stop solution to each standard.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNP concentration to generate a standard curve. This will be used to convert absorbance readings from the enzyme reaction into the amount of product formed.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the enzyme sample to the appropriate wells. Include a "no-enzyme" control (buffer only) to account for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 55°C) for 5-10 minutes to allow the temperature to equilibrate.[3][4]
-
Initiate the reaction by adding the pNP-Fuc substrate to each well to a final desired concentration (e.g., 2 mM). The optimal substrate concentration should be determined experimentally and is often around the Km value of the enzyme.
-
Incubate the reaction for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Measuring Absorbance:
-
After the incubation period, add the stop solution to each well to terminate the reaction and develop the yellow color of the p-nitrophenolate ion.[3]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from the absorbance of the enzyme-containing samples.
-
Use the pNP standard curve to convert the corrected absorbance values into the concentration of pNP produced.
-
Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Caption: Workflow for a quantitative β-D-fucosidase assay.
Application in High-Throughput Screening (HTS) for Inhibitor Discovery
The pNP-Fuc-based assay is readily adaptable for high-throughput screening (HTS) to identify potential inhibitors of β-D-fucosidase.[8][9] HTS allows for the rapid testing of large compound libraries.[8]
Key Considerations for HTS Adaptation:
-
Miniaturization: The assay can be miniaturized to 384- or 1536-well plate formats to reduce reagent consumption and increase throughput.[9]
-
Automation: Liquid handling robots can be used for precise and rapid dispensing of reagents and compounds.
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
HTS Workflow for β-D-Fucosidase Inhibitor Screening:
-
Compound Plating: A library of test compounds is dispensed into the wells of a microplate at a desired screening concentration.
-
Enzyme Addition: A solution of β-D-fucosidase is added to each well.
-
Pre-incubation: The plate is incubated for a short period to allow the compounds to interact with the enzyme.
-
Substrate Addition: The pNP-Fuc substrate is added to initiate the enzymatic reaction.
-
Incubation and Detection: After a fixed incubation time, the reaction is stopped, and the absorbance is measured.
-
Hit Identification: Wells showing a significant reduction in absorbance compared to control wells (containing no inhibitor) are identified as "hits." These hits represent potential inhibitors of β-D-fucosidase.
Caption: High-throughput screening workflow for β-D-fucosidase inhibitors.
Kinetic Parameters of β-D-Fucosidase with Chromogenic Substrates
Understanding the kinetic parameters of an enzyme with a given substrate is crucial for assay development and for comparing enzyme activity from different sources. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
A study on β-D-fucosidase activity in soil using p-nitrophenyl-β-D-fucopyranoside reported Km values ranging from 2.40 to 2.89 mM, with Vmax values spanning from 206 to 1060 µmol of p-nitrophenol released per kilogram of soil per hour.[3][4] It's important to note that some β-D-fucosidases can also exhibit activity towards other substrates like β-D-galactosides and β-D-glucosides.[1][10]
Conclusion
Chromogenic substrates, particularly pNP-Fuc and X-Fuc, are invaluable tools for the detection and characterization of β-D-fucosidase. Their ease of use, reliability, and adaptability make them suitable for a wide range of applications, from basic enzymatic studies to large-scale drug discovery efforts. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize these substrates in their work.
References
- CymitQuimica. (n.d.). Chromogenic Substrates.
- G-Biosciences. (n.d.). Enzyme substrates for fucosidases.
-
Colas, B. (1980). Kinetic studies on beta-fucosidases of Achatina balteata. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 448–458. [Link]
-
Deng, S. P., & Tabatabai, M. A. (2020). Quantifying the activity of β-D-fucosidase in soil. Biology and Fertility of Soils, 56(6), 841–849. [Link]
- BenchChem. (2025). A Researcher's Guide to Differentiating Alpha- and Beta-D-Fucose Anomers.
- ResearchGate. (2020). Quantifying the activity of β-D-fucosidase in soil | Request PDF.
-
Fernandez, P., et al. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. Carbohydrate Research, 323(1-4), 69–77. [Link]
-
Cervera-Tison, M., et al. (2020). Structure and function of microbial α-l-fucosidases: a mini review. Applied Microbiology and Biotechnology, 104(19), 8139–8150. [Link]
- ResearchGate. (n.d.). Assaying Fucosidase Activity: Methods and Protocols | Request PDF.
-
Zhang, J. H., et al. (2000). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Proceedings of the National Academy of Sciences, 97(7), 3383–3388. [Link]
-
Rillahan, C. D., et al. (2011). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie International Edition, 50(52), 12534–12537. [Link]
- Molecular Depot. (n.d.). 4-Nitrophenyl-β-D- Fucopyranoside.
-
Chinchetru, M. A., Cabezas, J. A., & Calvo, P. (1983). Characterization and kinetics of beta-D-gluco/fuco/galactosidase from sheep liver. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 75(4), 719–728. [Link]
- Thermo Fisher Scientific - JP. (n.d.). Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1.
-
Li, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11652. [Link]
-
Liu, T. H., et al. (2009). Identification of Essential Residues of Human -l-Fucosidase and Tests of Its Mechanism. Biochemistry, 48(1), 110–121. [Link]
- GoldBio. (n.d.). Chromogenic Substrates Overview.
- Creative Enzymes. (n.d.). High-throughput Screening of Inhibitors.
- Google Patents. (n.d.). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.
- Wikipedia. (n.d.). β-D-Fucosidase.
- Guidechem. (n.d.). p-Nitrophenyl β-D-glucopyranoside 2492-87-7 wiki.
-
Kramár, M., et al. (2013). α-l-Fucosidase from Paenibacillus thiaminolyticus: Its hydrolytic and transglycosylation abilities. Glycobiology, 23(9), 1034–1043. [Link]
-
Rillahan, C. D., et al. (2011). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie (International ed. in English), 50(52), 12534–12537. [Link]
- Megazyme. (n.d.). 4-Nitrophenyl-α-L-fucopyranoside.
-
Wu, L., et al. (2019). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. The Journal of Biological Chemistry, 294(4), 1188–1197. [Link]
-
Levvy, G. A., & McAllan, A. (1961). Mammalian fucosidases. 3. β-d-Fucosidase activity and its relation to β-d-galactosidase. Biochemical Journal, 80(2), 435–439. [Link]
- Takara Bio. (n.d.). α1,2-L-Fucosidase.
-
Zheng, W., et al. (2012). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Assay and Drug Development Technologies, 10(3), 238–246. [Link]
-
Li, Y., et al. (2023). High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method. Food Chemistry, 422, 136179. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Quantifying the activity of <i>β</i>-D-fucosidase in soil - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardepot.com [moleculardepot.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme substrates for fucosidases [gbiosciences.com]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies on beta-fucosidases of Achatina balteata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Orthonitrophenyl-β-D-fucopyranoside (ONP-Fuc) in Glycosidase Research: A Comprehensive Technical Guide
Executive Summary
Orthonitrophenyl-β-D-fucopyranoside (commonly abbreviated as ONP-Fuc or 2-Nitrophenyl β-D-fucopyranoside; CAS: 1154-94-5) is a highly specialized synthetic chromogenic substrate[1]. In the realm of enzymology and structural biology, ONP-Fuc is an indispensable tool for quantifying the kinetic activity and substrate promiscuity of various glycoside hydrolases, particularly β-fucosidases (EC 3.2.1.38), β-galactosidases (EC 3.2.1.23), and β-glucosidases (EC 3.2.1.21)[2][3][4].
This technical guide explores the mechanistic foundations of ONP-Fuc hydrolysis, details the causality behind standardized assay protocols, and provides a framework for leveraging this substrate in high-throughput screening and enzyme characterization.
Chemical Profile & Mechanistic Foundations
Molecular Structure and Promiscuity
ONP-Fuc (Molecular Weight: 285.25 g/mol , Formula: C12H15NO7) consists of a β-D-fucose moiety linked to an ortho-nitrophenol leaving group via a β-glycosidic bond[1][5].
From a structural perspective, D-fucose is 6-deoxy-D-galactose. Because it lacks the C6 hydroxyl group but retains the critical axial C4 hydroxyl group characteristic of galactose, enzymes belonging to Glycoside Hydrolase (GH) families 1, 2, and 42 frequently exhibit cross-reactivity with fucosides[6][7]. This structural overlap makes ONP-Fuc an excellent probe for mapping the active-site flexibility and evolutionary divergence of these enzymes[8].
The Causality of the Chromogenic Shift
The utility of ONP-Fuc relies on a highly specific, pH-dependent chromogenic shift.
-
Catalysis: The target glycosidase hydrolyzes the β-glycosidic bond, releasing free β-D-fucose and ortho-nitrophenol (ONP)[9].
-
Protonation State: ONP is a weak acid with a pKa of approximately 7.23. Under typical enzymatic assay conditions (pH 5.5–6.5), ONP remains largely protonated and exhibits only a weak yellow hue.
-
Alkaline Quench: The addition of a strong base (e.g., 1M Na₂CO₃) abruptly raises the pH above 10. This serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it fully deprotonates ONP into the ortho-nitrophenolate ion. This ion possesses a highly delocalized electron cloud, shifting its absorbance maximum to ~410 nm and drastically increasing its molar extinction coefficient[7].
Diagram 1: The catalytic cleavage and pH-dependent chromogenic shift of ONP-Fuc.
Strategic Applications in Glycosidase Research
Profiling Enzyme Promiscuity and Inhibition
ONP-Fuc is frequently used to determine whether a newly isolated β-glucosidase or β-galactosidase possesses secondary β-fucosidase activity. For example, the β-galactosidase GanA from Bacillus subtilis actively hydrolyzes ONP-Fuc, demonstrating the enzyme's tolerance for the missing C6 hydroxyl group of the substrate[6]. Conversely, in studies of β-glucosidase from Brassica oleracea, ONP-Fuc acts as a potent competitive inhibitor against primary substrates, allowing researchers to calculate precise Ki values and map the binding pocket's steric constraints[10].
High-Throughput Screening (HTS)
In functional metagenomics, researchers screen environmental DNA libraries to discover novel biocatalysts[7]. The robust, soluble nature of ONP-Fuc allows it to be deployed in 96- or 384-well microtiter plates. The high signal-to-noise ratio generated by the alkaline quench method virtually eliminates false positives caused by background cellular debris.
Experimental Methodology: Standardized ONP-Fuc Assay Protocol
To ensure data trustworthiness, the following protocol is designed as a self-validating system. It includes mandatory blanks to account for spontaneous substrate hydrolysis, a common artifact in chromogenic assays.
Step-by-Step Workflow
-
Buffer Preparation: Prepare a 50 mM Sodium Phosphate or MES buffer at the enzyme's optimal pH (typically pH 5.5–6.5)[8]. Causality: Maintaining strict pH control prevents premature alkaline hydrolysis of the substrate and ensures the enzyme remains in its native conformation.
-
Substrate Solubilization: Dissolve ONP-Fuc in the buffer to a final concentration of 2–5 mM. If solubility is an issue, up to 5% (v/v) DMSO may be used as a co-solvent, provided a DMSO-only control confirms no enzyme inhibition.
-
Reaction Initiation: In a microcentrifuge tube or microplate well, combine 90 µL of the ONP-Fuc solution with 10 µL of the purified enzyme (or lysate). Mix thoroughly.
-
Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 37°C to 45°C) for exactly 10 to 30 minutes[8][10].
-
Quenching (Critical Step): Add 100 µL of 1M Na₂CO₃ to the reaction. Causality: The sudden spike in pH (>10) instantly denatures the glycosidase, locking the reaction time for accurate kinetic calculations, while simultaneously converting the released ONP to the highly absorptive ortho-nitrophenolate ion[7].
-
Measurement: Read the absorbance at 410 nm against a "Substrate Blank" (90 µL ONP-Fuc + 10 µL Buffer + 100 µL Na₂CO₃).
Diagram 2: Experimental workflow for ONP-Fuc high-throughput kinetic assays.
Quantitative Data & Kinetic Benchmarking
The table below summarizes typical kinetic parameters observed when utilizing ONP-Fuc across different enzyme classes, highlighting its dual role as both a primary substrate and a competitive inhibitor.
| Enzyme Source | Primary Activity Classification | Interaction with ONP-Fuc | Kinetic Parameter | Reference |
| Brassica oleracea | β-Glucosidase (EC 3.2.1.21) | Competitive Inhibitor | Ki = 0.41 mM | [10] |
| Bacillus subtilis (GanA) | β-Galactosidase (EC 3.2.1.23) | Hydrolyzed Substrate | Active (Broad specificity) | [6] |
| Lactuca sativa | β-Fucosidase (EC 3.2.1.38) | Primary Substrate | High Affinity / Active | [4] |
| Cold-active GH1 (Metagenomic) | β-Glucosidase / β-Galactosidase | Hydrolyzed Substrate | Active at 20°C | [8] |
Troubleshooting & Best Practices
-
Background Hydrolysis (False Positives): ONP-Fuc is susceptible to slow auto-hydrolysis at room temperature, especially if the buffer pH drifts upward. Solution: Always store stock solutions at -20°C and prepare fresh substrate blanks for every assay run.
-
Inner Filter Effect: At very high enzyme concentrations, the rapid release of ONP can cause the absorbance at 410 nm to exceed the linear range of the spectrophotometer (typically OD > 1.5). Solution: Dilute the enzyme sample or shorten the incubation time to maintain steady-state kinetics.
-
Metal Ion Interference: Certain glycosidases are inhibited by heavy metals. Ensure buffers are prepared with ultra-pure water. If testing metalloenzymes, avoid using chelators like EDTA in the substrate buffer unless specifically required for the enzyme's mechanism[6].
Sources
- 1. scbt.com [scbt.com]
- 2. Information on EC 3.2.1.21 - beta-glucosidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. Information on EC 3.2.1.23 - beta-galactosidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. Information on EC 3.2.1.38 - beta-D-fucosidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. 2-Nitrophenyl beta-D-Fucopyranoside | 1154-94-5 [sigmaaldrich.com]
- 6. uniprot.org [uniprot.org]
- 7. Functional metagenomics reveals novel β-galactosidases not predictable from gene sequences | PLOS One [journals.plos.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Ligand view of beta-D-fucose (2644 - SHZGCJCMOBCMKK-FPRJBGLDSA-N) - BRENDA Enzyme Database [brenda-enzymes.org]
- 10. researchgate.net [researchgate.net]
Probing Glycosidic Activity: A Detailed Protocol for the Orthonitrophenyl-β-D-fucopyranoside (ONPF) Enzyme Assay
Introduction: Unmasking Enzyme Activity with a Chromogenic Reporter
The study of glycoside hydrolases—enzymes that catalyze the cleavage of glycosidic bonds—is fundamental to numerous fields, from understanding human physiology and disease to developing novel therapeutics and industrial biocatalysts. A robust and reliable method for quantifying the activity of these enzymes is therefore indispensable. The Orthonitrophenyl-β-D-fucopyranoside (ONPF) assay is a straightforward and sensitive colorimetric method for this purpose.
This application note provides a comprehensive, step-by-step protocol for the ONPF enzyme assay. We will delve into the underlying principles, the rationale behind each step, and the necessary controls to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a dependable method for measuring the activity of β-glycosidases.
The core of this assay lies in the enzymatic hydrolysis of the ONPF substrate. ONPF is a colorless molecule that, when cleaved by a suitable enzyme, releases ortho-nitrophenol (ONP). In an alkaline environment, ONP is deprotonated to form the ortho-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, measured spectrophotometrically at 420 nm, is directly proportional to the amount of ONP produced and, consequently, to the enzyme's activity.[1][2][3][4][5]
While the substrate is a β-D-fucopyranoside, the target enzyme is typically a β-glycosidase. Due to the structural similarity between fucose and galactose, β-galactosidases are known to exhibit activity towards fucopyranoside substrates.[6] Therefore, this protocol is broadly applicable to enzymes with β-D-fucosidase or cross-reactive β-D-galactosidase activity.
Principle of the ONPF Assay
The ONPF assay is a "stop-rate" assay. The enzymatic reaction is allowed to proceed for a defined period, after which it is terminated by the addition of a "stop solution," typically a strong base like sodium carbonate or sodium hydroxide.[7] This abrupt increase in pH serves two critical functions:
-
Enzyme Inactivation: The alkaline environment denatures the enzyme, effectively halting the reaction and ensuring a precise incubation time.[8]
-
Color Development: The high pH converts the released ortho-nitrophenol (pKa ~7.2) into its intensely yellow-colored phenolate form, maximizing the absorbance signal for sensitive detection.[7][8]
The enzymatic reaction can be summarized as follows:
Orthonitrophenyl-β-D-fucopyranoside (colorless) + H₂O ---(β-glycosidase)--> D-fucose + ortho-nitrophenol (colorless)
ortho-nitrophenol (colorless) ---(Alkaline pH)--> ortho-nitrophenolate (yellow)
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.
-
Incubator or water bath.
-
Calibrated pipettes.
-
Vortex mixer.
-
96-well clear, flat-bottom microplates (for microplate reader format) or cuvettes (for spectrophotometer format).
Reagents
-
Orthonitrophenyl-β-D-fucopyranoside (ONPF) (Substrate)
-
Ortho-nitrophenol (ONP) (Standard)
-
Enzyme Source: Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate).
-
Assay Buffer: 0.1 M Citrate Buffer, pH 4.5. The optimal pH can vary depending on the specific enzyme and should be determined empirically. Citrate buffers are commonly used for glycosidase assays as they provide good buffering capacity in the acidic range where many of these enzymes are most active.[9][10][11][12]
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Deionized water.
Experimental Workflow
Caption: A streamlined workflow for the ONPF enzyme assay.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well microplate format but can be adapted for single cuvette assays by adjusting the volumes accordingly.
Part 1: Preparation of Reagents
-
0.1 M Citrate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until the desired pH of 4.5 is reached.
-
Rationale: This buffer system maintains a stable acidic environment, which is optimal for the activity of many glycosidases.[9][10]
-
-
ONPF Substrate Solution (e.g., 5 mM):
-
Dissolve the required amount of ONPF in the 0.1 M Citrate Buffer. For a 5 mM solution, dissolve 14.26 mg of ONPF (M.W. 285.25 g/mol ) in 10 mL of buffer.
-
Gently vortex or sonicate if necessary to ensure complete dissolution. Prepare this solution fresh daily and protect it from light.
-
Rationale: The substrate concentration should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is not limited by substrate availability.[13]
-
-
1 M Sodium Carbonate (Stop Solution):
-
Ortho-nitrophenol (ONP) Standard Stock Solution (e.g., 10 mM):
-
Dissolve 13.91 mg of ONP (M.W. 139.11 g/mol ) in 10 mL of the 0.1 M Citrate Buffer. This will be your stock solution.
-
Rationale: A standard curve is essential for converting absorbance values into the amount of product formed, allowing for accurate quantification of enzyme activity.
-
Part 2: Generation of the ONP Standard Curve
-
Prepare a series of dilutions of the ONP stock solution in the assay buffer. A typical range would be from 0 to 200 µM.
-
Add a defined volume (e.g., 100 µL) of each standard dilution to separate wells of the 96-well plate.
-
Add the same volume of stop solution (e.g., 100 µL) to each well.
-
Measure the absorbance at 420 nm.
-
Plot the absorbance values against the known concentrations of ONP to generate a standard curve. The relationship should be linear.
| Standard | ONP Concentration (µM) | Volume of 10 mM ONP Stock (µL) | Volume of Assay Buffer (µL) |
| 1 | 200 | 20 | 980 |
| 2 | 100 | 10 | 990 |
| 3 | 50 | 5 | 995 |
| 4 | 25 | 2.5 | 997.5 |
| 5 | 12.5 | 1.25 | 998.75 |
| 6 | 0 (Blank) | 0 | 1000 |
Table 1: Example dilution series for generating an ONP standard curve.
Part 3: Enzyme Assay
-
Set up the reaction plate:
-
Sample Wells: Add your enzyme sample (e.g., 50 µL) to the wells.
-
Sample Blank Wells: Add your enzyme sample (e.g., 50 µL) to separate wells. These will be used to subtract any background absorbance from your sample.
-
Substrate Blank Well: Add the assay buffer (e.g., 50 µL) to a well without any enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction:
-
Add the ONPF substrate solution (e.g., 50 µL) to the "Sample Wells" and the "Substrate Blank Well".
-
Add assay buffer (e.g., 50 µL) to the "Sample Blank Wells".
-
-
Incubate: Incubate the plate at the optimal temperature for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Add the stop solution (e.g., 100 µL) to all wells.
-
Read absorbance: Measure the absorbance of each well at 420 nm.
Data Analysis and Calculation
-
Correct for background absorbance:
-
Subtract the absorbance of the "Substrate Blank" from all other absorbance readings.
-
Subtract the absorbance of the "Sample Blank" from the corresponding "Sample Well" readings.
-
-
Determine the amount of ONP produced:
-
Using the linear equation from your ONP standard curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of ONP produced in your sample wells.
-
-
Calculate enzyme activity:
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Activity (U/mL) = (Concentration of ONP (µM) * Total reaction volume (mL)) / (Incubation time (min) * Volume of enzyme sample (mL))
-
Enzymatic Reaction Mechanism
Caption: The two-stage process of the ONPF assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Optimize pH, temperature, and incubation time for your specific enzyme. | |
| Omission of a reagent | Double-check that all reagents were added in the correct order. | |
| High background | Spontaneous substrate hydrolysis | Prepare the substrate solution fresh. Run a substrate blank to quantify spontaneous hydrolysis. |
| Contaminated reagents | Use high-purity water and fresh reagents. | |
| Sample contains interfering substances | Prepare a sample blank to subtract background absorbance. Consider sample purification if interference is high. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each reagent and sample. |
| Temperature fluctuations | Ensure the incubator or water bath maintains a stable temperature. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |
| Product inhibition | Dilute the enzyme sample. | |
| Enzyme concentration too high | Perform serial dilutions of the enzyme to find the linear range of the assay. |
References
- Abad-Villar, E. M., Fernández-Abedul, M. T., & Costa-García, A. (2002). Biosensors and Bioelectronics, 17(9), 797–802.
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2019). Methods in Molecular Biology, 1966, 25-41.
- Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807.
- Kokado, A., Arakawa, H., & Maeda, M. (2000). Analytica Chimica Acta, 407(1-2), 119-125.
- Ljungberg, H., et al. (1998). Electrophoresis, 19(3), 461-466.
- Ma, S., & Deng, S. (2020). A microplate-based fluorometric assay for the determination of β-D-fucosidase activity in soils. Geoderma, 368, 114305.
-
Microbiology Info. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. Available at: [Link]
- Nolasco-Soria, H., et al. (2024). Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples. Fishes, 9(7), 261.
-
Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Available at: [Link]
-
ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? Available at: [Link]
-
Taylor & Francis. (n.d.). ONPG – Knowledge and References. Available at: [Link]
-
Your Article Library. (2014). Ortho-Nitrophenyl Galactoside Test on Bacteria to Find their Ability to Hydrolyse Ortho-Nitrophenyl-P-D-Galactoside. Available at: [Link]
-
Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Available at: [Link]
-
Boster Bio. (2023). Sodium Citrate Buffer: Applications & Antigen Retrieval. Available at: [Link]
- Gambino, R., et al. (2013). Citric/citrate buffer: an effective antiglycolytic agent. Clinical Chemistry and Laboratory Medicine (CCLM), 51(10), 2013-2016.
- Peake, M. J., & Bruns, D. E. (2016). Collection tubes containing citrate stabiliser over-estimate plasma glucose, when compared to other samples undergoing immediate plasma separation. Clinical Biochemistry, 49(1-2), 163-166.
- Levitt, M. D. (1960). The use of o-nitrophenyl-β-D-galactopyranoside in the study of β-D-galactosidase. Biochimica et Biophysica Acta, 44, 337-345.
- Cruz, R., et al. (2001). Production and characterization of β-galactosidase from Penicillium simplicissimum. Brazilian Journal of Microbiology, 32(4), 266-271.
- Google Patents. (n.d.). EP0413561A2 - Substrates for beta-galactosidase.
- Daniel, R., et al. (2002). Characterization of a new α-l-fucosidase isolated from the marine mollusk Pecten maximus that catalyzes the hydrolysis of α-l-fucose from algal fucoidan (Ascophyllum nodosum). Glycobiology, 12(4), 243-251.
-
Taylor & Francis. (n.d.). ONPG – Knowledge and References. Available at: [Link]
- Corvaja, C., et al. (1966). Kinetics of decay of nitrophenol radical anions and reduction mechanism of nitrophenols in aqueous alkaline media. Electrochimica Acta, 11(7), 919-929.
-
BRENDA Enzyme Database. (n.d.). Reference Id = 713810. Available at: [Link]
- Wieczorek, M., et al. (2018). Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study. PLoS ONE, 13(10), e0205253.
-
ResearchGate. (2026). Citric/citrate buffer: An effective antiglycolytic agent. Available at: [Link]
- Fanjul-Bolado, P., González-García, M. B., & Costa-García, A. (2006). Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays. Analytical and Bioanalytical Chemistry, 385(7), 1202-1208.
-
Microbiology Info. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. Available at: [Link]
- d'Emden, H., et al. (2017). Effectiveness of citrate buffer-fluoride mixture in Terumo tubes as an inhibitor of in vitro glycolysis.
-
Your Article Library. (2014). Ortho-Nitrophenyl Galactoside Test on Bacteria to Find their Ability to Hydrolyse Ortho-Nitrophenyl-P-D-Galactoside. Available at: [Link]
-
Boster Bio. (2023). Sodium Citrate Buffer: Applications & Antigen Retrieval. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of ortho-nitrophenol-beta-D-galactopyranoside. ONPG.... Available at: [Link]
-
ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available at: [Link]
-
ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? Available at: [Link]
Sources
- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. yourarticlelibrary.com [yourarticlelibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Citric/citrate buffer: an effective antiglycolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
Optimizing the Enzymatic Cleavage of Orthonitrophenyl-β-D-fucopyranoside: A Guide to Buffer and pH Selection
Introduction
Orthonitrophenyl-β-D-fucopyranoside (ONPF) is a widely utilized chromogenic substrate for the sensitive detection of α-L-fucosidase activity. This enzyme, belonging to the glycoside hydrolase family (EC 3.2.1.51), catalyzes the hydrolysis of terminal α-L-fucose residues from a variety of glycoconjugates.[1][2][3] The enzymatic cleavage of ONPF releases o-nitrophenol, a yellow-colored compound under alkaline conditions, allowing for a straightforward and quantitative spectrophotometric assay of α-L-fucosidase activity.[4][5] The activity of α-L-fucosidase is implicated in numerous physiological and pathological processes, including fucosidosis, a rare lysosomal storage disease, and various cancers, making its accurate measurement critical for both basic research and clinical diagnostics.[4][5]
The catalytic efficiency of α-L-fucosidase is profoundly influenced by the reaction environment, particularly the pH and the composition of the buffer system.[2][6] Therefore, meticulous optimization of these parameters is paramount for achieving reliable and reproducible results. This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to determine the optimal buffer and pH conditions for ONPF cleavage by α-L-fucosidases from diverse sources.
The Science Behind Buffer and pH Optimization
The pH of the reaction medium dictates the ionization state of amino acid residues within the enzyme's active site, as well as the substrate itself. These ionization states are critical for substrate binding and the catalytic mechanism. Each enzyme exhibits a characteristic pH optimum at which it displays maximum activity. Deviations from this optimum can lead to a significant reduction in reaction velocity and, in extreme cases, irreversible denaturation of the enzyme.
The choice of buffer is equally important. An ideal buffer should maintain a stable pH throughout the experiment without interfering with the enzyme's activity.[7][8] However, buffer components can sometimes interact with the enzyme. For instance, citrate buffers are known to chelate divalent cations, which can be inhibitory for metalloenzymes.[7][8] Conversely, phosphate buffers, while generally biocompatible, can sometimes inhibit certain enzymes at high concentrations.[7] Therefore, screening a panel of buffers is often a necessary step in assay development.
The enzymatic cleavage of ONPF by α-L-fucosidase and the subsequent detection of the product are illustrated in the workflow below.
Figure 1: General workflow for the α-L-fucosidase assay using ONPF.
Factors Influencing Optimal Conditions
The optimal pH and buffer for α-L-fucosidase activity are highly dependent on the source of the enzyme. As illustrated in the table below, α-L-fucosidases from different organisms exhibit a wide range of pH optima.
| Enzyme Source | Optimal pH Range | Commonly Used Buffers | References |
| Bovine Kidney | 5.5 - 5.8 | Citrate, Acetate, Phosphate | [9] |
| Human (Placenta, Milk, Serum) | 4.0 - 5.5 | Citrate, Acetate | [10][11][12] |
| Pecten maximus (Marine Mollusk) | 4.0 | Acetate | [13] |
| Turbo cornutus (Marine Mollusk) | 4.0 | Not specified | [14] |
| Enterococcus gallinarum (Bacterium) | 7.0 | Phosphate | [15] |
| Tannerella forsythia (Bacterium) | 9.0 | Glycine | [16] |
| Bifidobacterium castoris (Bacterium) | 5.5 | Not specified | [2] |
| Lacticaseibacillus rhamnosus | 4.0 - 5.0 | Acetic acid-sodium acetate | [17] |
| Bacillus sp. K40T (Bacterium) | 5.5 - 7.0 | Not specified | [18] |
| Thermotoga maritima (Bacterium) | 5.0 | Citrate/Phosphate | [19] |
Table 1: Optimal pH and commonly used buffers for α-L-fucosidases from various sources.
Experimental Protocols
The following protocols provide a systematic approach to determining the optimal buffer and pH for your specific α-L-fucosidase and ONPF cleavage assay.
Protocol 1: Determination of Optimal pH
This protocol outlines the steps to determine the pH at which the α-L-fucosidase exhibits maximum activity. A broad pH range is initially screened using a universal or a series of overlapping buffers.
Materials:
-
α-L-fucosidase enzyme preparation
-
Orthonitrophenyl-β-D-fucopyranoside (ONPF)
-
A series of buffers covering a wide pH range (e.g., 0.1 M Citrate-Phosphate buffer from pH 3.0 to 8.0)[20][21][22]
-
Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of 0.1 M buffers covering the desired pH range (e.g., pH 3.0, 4.0, 5.0, 5.5, 6.0, 7.0, 8.0, 9.0). A citrate-phosphate buffer system is a good starting point due to its broad buffering capacity.[20][21][22]
-
Reaction Setup: In a 96-well plate, set up the reactions in triplicate for each pH value.
-
Add 50 µL of the appropriate pH buffer to each well.
-
Add a constant amount of α-L-fucosidase solution (e.g., 10 µL) to each well.
-
Include a "no-enzyme" control for each pH value containing buffer and substrate only.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate to the buffer conditions.
-
Initiate Reaction: Start the reaction by adding a fixed volume of ONPF solution (e.g., 40 µL of a 5 mM stock solution) to each well.
-
Incubation: Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding 100 µL of stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the o-nitrophenolate ion.[23]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from the corresponding sample wells to correct for background absorbance.
-
Plot the average corrected absorbance against the pH.
-
The pH at which the highest absorbance is observed represents the optimal pH for the enzyme under these conditions.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans [frontiersin.org]
- 4. a-L-Fucosidase Assay Kit, MAK444, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. α-L-Fucosidase from bovine kidney - CD BioGlyco [bioglyco.com]
- 10. Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterisation of alpha-L-fucosidase from human placenta. pH-dependent changes in molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Reference Id = 136025 - BRENDA Enzyme Database - BRENDA Enzyme Database [brenda-enzymes.org]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Efficient production and purification of extracellular 1,2-alpha-L-fucosidase of Bacillus sp. K40T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alpha-Fucosidase Thermotoga maritima Enzyme | Megazyme [megazyme.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. bostonbioproducts.com [bostonbioproducts.com]
- 22. static.igem.org [static.igem.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening of Glycosidases Using Orthonitrophenyl-β-D-fucopyranoside (ONPF)
Introduction & Mechanistic Grounding
Orthonitrophenyl- β -D-fucopyranoside (ONPF; CAS 1154-94-5, MW: 285.25 g/mol ) is a synthetic, chromogenic substrate engineered for the detection and kinetic analysis of β -fucosidase and promiscuous β -galactosidase activities[1]. In the context of drug discovery and protein engineering, ONPF serves as a critical molecular probe for High-Throughput Screening (HTS).
The causality behind its widespread adoption lies in its leaving group chemistry. The substrate consists of a β -D-fucose moiety linked via a β -glycosidic bond to an ortho-nitrophenol (ONP) group. Upon enzymatic hydrolysis, the colorless ONPF molecule is cleaved, liberating free β -D-fucose and ONP. While un-ionized ONP absorbs maximally in the UV range (~350 nm), shifting the reaction to an alkaline pH ( >10 ) fully deprotonates the phenol into an o-nitrophenolate anion. This structural ionization causes a massive bathochromic shift, yielding a brilliant yellow color with an absorbance maximum at 410 nm. This high molar extinction coefficient allows for the detection of nanomolar product concentrations in miniaturized microplate formats.
Mechanistic pathway of ONPF hydrolysis by β-fucosidase yielding the chromophore o-nitrophenolate.
Applications in Directed Evolution
One of the most authoritative applications of ONPF is in the directed evolution of enzymes. Because natural β -galactosidases (EC 3.2.1.23) often exhibit weak, promiscuous activity toward fucosyl substrates, ONPF can be used to screen mutant libraries generated via DNA shuffling[2],[3].
In a landmark study, researchers evolved an E. coli lacZ β -galactosidase into a highly specific β -fucosidase. By utilizing ONPF in a high-throughput colony screening format, they isolated a variant with a 1,000-fold increased substrate specificity for ONPF versus its native substrate, ONPG[2]. The quantitative shift in kinetic parameters ( kcat/Km ) demonstrates the resolving power of the ONPF assay in distinguishing subtle active-site mutations (Table 1).
Table 1: Kinetic Constants Demonstrating Specificity Shifts via ONPF Screening [2]
| Enzyme Variant | Substrate | kcat/Km ( mM−1s−1 ) | Specificity Shift (Fold Change) |
| Native β -galactosidase | ONPG | ~6,000 | Baseline (High Galactosidase Activity) |
| Native β -galactosidase | ONPF | ~2 | Baseline (Low Fucosidase Activity) |
| Evolved β -fucosidase | ONPG | ~120 | 50-fold decrease |
| Evolved β -fucosidase | ONPF | ~40 | 20-fold increase |
Self-Validating HTS Protocol for 384-Well Microplates
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates tripartite controls to account for spontaneous substrate degradation, matrix interference, and baseline enzyme activity.
Reagent Preparation & Causality
-
Assay Buffer: 30 mM N-tris(hydroxymethyl)methylaminoethanesulfonic acid (TES) or HEPES (pH 7.0), 150 mM NaCl, and 1 mM MgCl2 [2].
-
Causality: The pH is maintained at 7.0 to mimic physiological conditions and ensure optimal enzyme folding. Mg2+ is a critical catalytic cofactor for lacZ-derived glycosidases; its omission will result in false negatives.
-
-
ONPF Substrate Solution: 10 mM ONPF dissolved in Assay Buffer.
-
Alkaline Stop Solution: 1 M Na2CO3 (pH ~11.0).
-
Causality: The high pH simultaneously denatures the enzyme (locking the kinetic endpoint) and fully ionizes the released o-nitrophenol to maximize absorbance at 410 nm.
-
Microplate Layout & Internal Validation
A robust HTS assay requires strict spatial organization to calculate the Z'-factor, a statistical measure of assay quality.
-
Column 1 (Substrate Blank): Assay Buffer + ONPF + Stop Solution. (Validates that the ONPF stock has not spontaneously hydrolyzed during storage).
-
Column 2 (Matrix Blank): Cell Lysate/Enzyme + Assay Buffer + Stop Solution. (Validates that the biological matrix does not inherently absorb light at 410 nm).
-
Column 3 (Positive Control): Wild-type Enzyme + ONPF + Stop Solution. (Validates the assay's dynamic range).
-
Columns 4-24 (Screening Wells): Mutant Library / Inhibitor Compounds + Enzyme + ONPF.
Step-by-Step Execution Workflow
-
Dispense Biologicals: Using an automated liquid handler, dispense 20 µL of clarified cell lysate (containing the enzyme variants) or purified enzyme into the 384-well microplate.
-
Initiate Reaction: Add 20 µL of the 10 mM ONPF Substrate Solution to all wells.
-
Incubation: Seal the plate to prevent evaporation and incubate at 25°C for exactly 30 minutes. Note: For continuous kinetic assays, the plate can be read immediately at 410 nm without stopping, though the signal magnitude will be lower due to incomplete ONP ionization at pH 7.0.
-
Quench Reaction: Rapidly dispense 40 µL of the Alkaline Stop Solution (1 M Na2CO3 ) into all wells.
-
Data Acquisition: Read the microplate at an optical density (OD) of 410 nm using a multimode microplate reader.
-
Quality Control: Calculate the Z'-factor using the Positive Control ( μp,σp ) and Substrate Blank ( μn,σn ). An assay yielding a Z′≥0.5 is considered excellent for HTS.
Z′=1−∣μp−μn∣3(σp+σn)
HTS workflow for identifying β-fucosidase variants using ONPF in a 384-well microplate format.
References
-
Zhang, J. H., Dawes, G., & Stemmer, W. P. (1997). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Proceedings of the National Academy of Sciences, 94(9), 4504-4509.[Link]
-
LookChem. Orthonitrophenyl-beta-D-fucopyranoside Chemical Properties & Identifiers.[Link]
-
BRENDA Enzyme Database. EC 3.2.1.23 (beta-galactosidase) Substrate Profiling.[Link]
Sources
Orthonitrophenyl-beta-D-fucopyranoside concentration optimization for cell lysates
Application Note: Optimization of Orthonitrophenyl- β -D-fucopyranoside (ONPF) Concentration for β -D-Fucosidase Assays in Cell Lysates
Introduction & Mechanistic Overview
Orthonitrophenyl- β -D-fucopyranoside (ONPF) is a highly sensitive, chromogenic substrate utilized primarily for the quantification of β -D-fucosidase (EC 3.2.1.38) activity, as well as cross-reactive β -galactosidases and β -glucosidases in complex biological matrices[1]. In drug development and glycobiology, accurate profiling of exoglycosidase activity in cell lysates is critical for understanding lysosomal storage disorders, cancer metastasis, and cellular glycosylation pathways.
Mechanistic Causality : The assay relies on the enzymatic hydrolysis of the β -D-fucopyranosidic bond in ONPF[2]. This cleavage releases β -D-fucose and ortho-nitrophenol (ONP). While the enzymatic reaction occurs at an acidic to neutral pH optimum (typically pH 5.0–6.0) characteristic of lysosomal and cytosolic glycosidases, the detection relies on terminating the reaction with a highly alkaline stop solution (e.g., 1 M Na2CO3 , pH > 10). This alkaline shift deprotonates ONP into its phenolate ion form, which exhibits a strong yellow color with a peak absorbance ( Amax ) at 405 nm[3].
Figure 1: Biochemical mechanism of ONPF hydrolysis by β-D-fucosidase and subsequent detection.
Why Optimize? Using an arbitrary substrate concentration can lead to two critical experimental failures:
-
Sub-saturating conditions ( [S]<Km ) : The reaction rate becomes highly dependent on minor fluctuations in substrate concentration (first-order kinetics), leading to poor reproducibility and underestimation of the maximum velocity ( Vmax ).
-
Substrate inhibition or insolubility : Excessive ONPF can precipitate in aqueous buffers or cause allosteric substrate inhibition, artificially depressing the enzymatic rate and increasing background absorbance.
The goal of this protocol is to empirically determine the Michaelis constant ( Km ) for the specific cell lysate and establish a working ONPF concentration that provides zero-order kinetics (typically [S]≈5×Km ) without compromising assay linearity.
Materials & Reagents
-
Substrate : Orthonitrophenyl- β -D-fucopyranoside (ONPF), ≥98% purity.
-
Lysis Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with an EDTA-free protease inhibitor cocktail. (Causality: EDTA is omitted if the target glycosidase requires divalent cations for stability, and non-denaturing detergents ensure the enzyme retains its native conformation).
-
Reaction Buffer : 100 mM Sodium Acetate or Citrate-Phosphate buffer, optimized to the target enzyme's pH (e.g., pH 5.5).
-
Stop Solution : 1 M Sodium Carbonate ( Na2CO3 ), pH 11.0.
-
Equipment : Microplate reader capable of reading at 405 nm, 96-well clear flat-bottom microplates, incubator (37°C).
Experimental Design & Self-Validating Strategy
A trustworthy protocol must include internal controls to distinguish true enzymatic cleavage from the spontaneous autohydrolysis of the substrate.
-
Standardized Lysate Input : The cell lysate must be quantified (e.g., via BCA assay) to ensure a constant protein mass (e.g., 10 µg per well) is added to each reaction. This ensures that changes in velocity ( v ) are strictly a function of substrate concentration [S] .
-
The "Post-Stop" Blanking System : Every ONPF concentration must have a corresponding "Substrate Blank". To create a self-validating system, the lysate is added to the blank well only after the alkaline Stop Solution has been added. This ensures the blank contains the exact same chemical and biological components (accounting for lysate turbidity and intrinsic ONPF color) but the high pH instantly denatures the enzyme, preventing any background hydrolysis.
Step-by-Step Protocol
Part A: Reagent Preparation
-
ONPF Stock Solution (20 mM) : Dissolve ONPF in a minimal volume of DMSO (up to 5% final assay volume to prevent enzyme denaturation), then dilute to 20 mM using the Reaction Buffer.
-
Cell Lysate : Lyse cells on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration. Dilute the lysate to a working concentration of 1 mg/mL in Reaction Buffer.
Part B: Assay Execution (96-Well Plate Format)
-
Substrate Dilution : Prepare a serial dilution of ONPF in Reaction Buffer to yield final well concentrations of 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mM.
-
Reaction Setup :
-
Add 50 µL of the respective ONPF dilutions to the designated "Test" and "Blank" wells.
-
Add 40 µL of Reaction Buffer to all wells.
-
-
Initiation : Add 10 µL of the standardized Cell Lysate (10 µg total protein) to the "Test" wells. Add 10 µL of Reaction Buffer to the "Blank" wells to maintain volume parity during incubation.
-
Incubation : Seal the plate and incubate at 37°C for exactly 30 minutes, protected from light.
-
Termination : Rapidly add 100 µL of Stop Solution (1 M Na2CO3 ) to all wells to halt the reaction and develop the phenolate color.
-
Blank Compensation : Add 10 µL of Cell Lysate to the "Blank" wells after the Stop Solution has been added.
-
Measurement : Measure the optical density (OD) at 405 nm using a microplate reader.
Figure 2: Step-by-step experimental workflow for ONPF concentration optimization.
Data Analysis & Interpretation
To determine the optimal substrate concentration, calculate the specific activity for each ONPF concentration and plot it using a Michaelis-Menten non-linear regression model ( V0=Km+[S]Vmax×[S] ).
Table 1: Example Quantitative Optimization Matrix
| ONPF Concentration (mM) | OD405 (Test) | OD405 (Blank) | ΔOD405 | Specific Activity ( μ mol/min/mg) |
| 0.10 | 0.085 | 0.040 | 0.045 | 0.12 |
| 0.25 | 0.155 | 0.050 | 0.105 | 0.28 |
| 0.50 | 0.245 | 0.065 | 0.180 | 0.48 |
| 1.00 | 0.380 | 0.090 | 0.290 | 0.77 |
| 2.50 | 0.570 | 0.120 | 0.450 | 1.20 |
| 5.00 | 0.690 | 0.160 | 0.530 | 1.41 |
| 7.50 | 0.750 | 0.200 | 0.550 | 1.46 |
| 10.00 | 0.790 | 0.240 | 0.550 | 1.46 |
Interpretation: In this representative dataset, Vmax is approached at ~5.0 mM ONPF. The Km is approximately 1.0 mM (the concentration at half Vmax ). Therefore, an optimized working concentration for future assays using this specific lysate would be 5.0 mM (providing saturating conditions without generating excessive background absorbance).
Table 2: Troubleshooting Guide
| Observation | Causality / Root Cause | Recommended Solution |
| High Background OD in Blanks | Spontaneous autohydrolysis of ONPF or prolonged exposure to ambient light. | Prepare ONPF fresh daily; store on ice and protect from light using foil. |
| Non-linear Kinetics (Plateau) | Substrate depletion (initial velocity phase exceeded) or product inhibition. | Reduce incubation time to 15 minutes or decrease total lysate protein input to 5 µ g/well . |
| Precipitation upon Stop Solution | High protein concentration denaturing and crashing out in highly alkaline pH. | Centrifuge the microplate at 2,000 × g for 5 mins before reading, or dilute the lysate further. |
References
-
BRENDA Enzyme Database . "Information on EC 3.2.1.38 - beta-D-fucosidase." BRENDA. Available at:[Link]
-
ResearchGate . "Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity." International Journal of Molecular Sciences. Available at:[Link]
-
BioGRID . "ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE Result Summary." The Biological General Repository for Interaction Datasets. Available at:[Link]
Measuring o-nitrophenol release from Orthonitrophenyl-beta-D-fucopyranoside at 410nm
Application Note: High-Throughput Spectrophotometric Quantification of β-Fucosidase Activity via o-Nitrophenol Release from ONP-β-D-Fucopyranoside at 410 nm
Overview & Scope
Quantifying the hydrolytic activity of glycoside hydrolases is a foundational procedure in enzyme engineering, biomass valorization, and drug development. Specifically, β-fucosidase activity—often an overlapping catalytic capability of broad-spectrum β-galactosidases and β-glucosidases—can be accurately measured using the synthetic chromogenic substrate 2-Nitrophenyl β-D-fucopyranoside (ONPF)[1]. This application note details a robust, self-validating spectrophotometric protocol for measuring the release of ortho-nitrophenol (ONP) at 410 nm, providing researchers with a reliable method for kinetic profiling and high-throughput screening.
Mechanistic Principles & Causality
The assay relies on a two-step biochemical and physicochemical transformation. Understanding the causality behind these steps is critical for assay optimization:
-
Enzymatic Hydrolysis : The enzyme cleaves the β-glycosidic bond of the colorless ONPF substrate, yielding equimolar amounts of β-D-fucose and o-nitrophenol (ONP).
-
Alkaline Deprotonation (Signal Amplification) : The reaction is terminated by introducing a highly alkaline stop buffer (e.g., 1 M Na₂CO₃, pH 11). This serves a dual purpose: it instantly denatures the enzyme to halt the reaction (ensuring precise timing), and it shifts the pH well above the pKa of ONP (~7.15). Under these conditions, ONP is fully deprotonated into the o-nitrophenolate ion, which exhibits a brilliant yellow color and an absorption maximum at 410 nm[2].
Biochemical hydrolysis of ONPF and alkaline deprotonation to yield the 410nm-absorbing phenolate.
Materials and Reagents
-
Substrate : 2-Nitrophenyl β-D-fucopyranoside (ONPF), CAS: 1154-94-5, Purity ≥98%[1]. Prepare a 10 mM stock solution in ultra-pure water or reaction buffer.
-
Enzyme : Purified β-fucosidase or cell lysate (e.g., from Thermoanaerobacterium thermostercoris[3] or Pseudoalteromonas haloplanktis[2]).
-
Reaction Buffer : 50 mM Sodium Acetate (pH 5.6) or 100 mM Sodium Phosphate (pH 7.5), depending on the target enzyme's optimal pH[2][3].
-
Stop Buffer : 1 M Sodium Carbonate (Na₂CO₃), pH ~11.0.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and eliminate false positives, this protocol incorporates mandatory controls (Enzyme Blank and Substrate Blank) to account for auto-hydrolysis and background absorbance inherent to crude lysates.
Step-by-step experimental workflow for the ONPF microplate assay.
Step-by-Step Methodology (96-Well Microplate Format):
-
Preparation : Aliquot 90 µL of Reaction Buffer containing 1-3 mM ONPF into the wells of a clear-bottom 96-well microplate.
-
Equilibration : Incubate the microplate at the enzyme's optimal temperature (e.g., 25°C for cold-adapted enzymes[2] or 60°C for thermophiles[3]) for 5 minutes. Causality: Establishing thermal equilibrium prior to enzyme addition ensures linear initial reaction kinetics.
-
Initiation : Add 10 µL of appropriately diluted enzyme solution to the Test wells to start the reaction.
-
Substrate Blank: Add 10 µL of Reaction Buffer instead of enzyme (Controls for spontaneous ONPF degradation).
-
Enzyme Blank: Add 10 µL of enzyme to a well containing 90 µL of Reaction Buffer with no ONPF (Controls for background absorbance of the protein extract).
-
-
Incubation : Seal the plate and incubate for exactly 15 to 20 minutes under gentle agitation[3].
-
Termination : Rapidly add 100 µL of Stop Buffer (1 M Na₂CO₃) to all wells. Causality: The high pH immediately quenches the reaction and maximizes the phenolate color for accurate detection[4].
-
Detection : Measure the optical density (absorbance) at 410 nm using a microplate spectrophotometer[2].
Data Presentation & Calculations
The concentration of released ONP is calculated using the Beer-Lambert Law ( A=ε⋅c⋅l ). The molar extinction coefficient ( ε ) of ONP at 410 nm is highly dependent on the final pH of the mixture; therefore, ensuring the final pH exceeds 8.5 is mandatory.
Table 1: Quantitative Parameters for ONP Detection at 410 nm
| Parameter | Value | Condition / Notes |
| Wavelength ( λmax ) | 410 nm | Optimal for the o-nitrophenolate ion[2]. |
| Extinction Coefficient ( ε ) | 3.47 mM⁻¹ cm⁻¹ | Standard assay conditions (Alkaline pH shift)[4]. |
| Extinction Coefficient ( ε ) | 3.50 mM⁻¹ cm⁻¹ | Alternative reported value in phosphate buffer[2]. |
| Path Length ( l ) | ~0.5 cm | Typical for 200 µL total volume in a 96-well plate (must be empirically verified per plate type). |
| Unit Definition (U) | 1 µmol/min | Amount of enzyme required to release 1 µmol of ONP per minute[2]. |
Calculation Formula :
Specific Activity (U/mg)=ε×l×t×menzyme(ATest−ASubstrateBlank−AEnzymeBlank)×VtotalWhere:
-
Vtotal = Total reaction volume in mL (e.g., 0.2 mL)
-
t = Incubation time in minutes
-
menzyme = Mass of protein in the assay well (mg)
Sources
How to prevent spontaneous hydrolysis of Orthonitrophenyl-beta-D-fucopyranoside
Welcome to the advanced troubleshooting center for Orthonitrophenyl- β -D-fucopyranoside (ONPF) . As a Senior Application Scientist, I frequently consult with researchers who experience compromised assay windows due to high baseline absorbance. ONPF is a highly sensitive chromogenic substrate used to quantify β -D-fucosidase activity, but it is thermodynamically susceptible to non-enzymatic degradation.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the chemical causality of spontaneous hydrolysis, establish self-validating experimental protocols, and provide quantitative benchmarks to ensure the absolute integrity of your drug development and enzymatic screening assays.
Part 1: The Chemical Causality of Spontaneous Hydrolysis
To prevent background noise, we must first understand the structural vulnerabilities of the ONPF molecule. ONPF consists of a fucose sugar linked via an O-glycosidic bond to an ortho-nitrophenyl (ONP) leaving group.
While highly evolved glycosidase enzymes can accelerate the hydrolysis of this bond by up to 1017 -fold[1], the unactivated acetal linkage remains vulnerable to ambient environmental factors[2]. Spontaneous hydrolysis occurs when thermal energy, extreme pH, or nucleophilic attack provides enough activation energy to cleave the bond without enzymatic catalysis[3].
Once the bond is cleaved, free o-nitrophenol is released into the solution. Because the assay relies on an alkaline stop solution (pH > 9) to deprotonate the hydroxyl group of o-nitrophenol, any spontaneously released molecules will immediately convert into the o-nitrophenolate anion[1]. This anion absorbs intensely at 405 nm, generating a yellow color that artificially inflates your baseline signal and destroys the signal-to-noise ratio of your assay[1].
Mechanistic pathway of ONPF cleavage: enzymatic catalysis vs. spontaneous hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is my ONPF blank turning yellow before I even add the enzyme? A: This indicates that free o-nitrophenol is already present in your working solution. The causality usually points to improper storage (exposure to ambient moisture or UV light) or preparing the stock solution in a buffer with a pH > 7.5. ONPF should always be reconstituted in slightly acidic to neutral conditions (pH 5.0–6.5) to maintain the protonated, stable state of the leaving group.
Q: What are the optimal storage conditions to prevent degradation? A: Lyophilized ONPF powder must be stored at -20°C to -80°C in a desiccator, strictly protected from light. For liquid stocks, prepare single-use aliquots in ultra-pure, nucleophile-free water or a weak acidic buffer, flash-freeze them in liquid nitrogen, and store at -80°C. Avoid freeze-thaw cycles; the localized pH shifts and ice-crystal formation during thawing catalyze spontaneous bond cleavage.
Q: How do buffer composition and temperature affect baseline stability? A: High temperatures provide the thermodynamic energy required for spontaneous hydrolysis. Furthermore, buffers containing primary amines (e.g., Tris) can act as nucleophiles at higher temperatures, attacking the anomeric carbon of the fucose moiety. Always keep working solutions on ice until the exact moment of assay initiation.
Part 3: Self-Validating Experimental Protocol
To guarantee scientific integrity, your assay must be a self-validating system. This requires implementing controls that independently measure pre-existing free ONP versus the spontaneous hydrolysis that occurs during the incubation period.
Step-by-Step Methodology
-
Reagent Reconstitution:
-
Causality Check: Equilibrate the lyophilized ONPF vial to room temperature before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, initiating immediate hydrolysis.
-
Dissolve ONPF in a non-nucleophilic buffer (e.g., 50 mM Sodium Acetate or Sodium Citrate, pH 5.5) to a stock concentration of 10 mM.
-
-
System Validation Controls (Critical):
-
Control A (Reagent Blank): Mix 100 µL ONPF working solution + 100 µL Stop Solution (1 M Na2CO3 ). Purpose: Measures pre-existing degradation in the stock.
-
Control B (Incubation Blank): Mix 100 µL ONPF working solution + 100 µL Assay Buffer. Incubate at 37°C for the exact duration of your enzymatic assay, then add 100 µL Stop Solution. Purpose: Measures spontaneous hydrolysis generated by assay conditions.
-
-
Enzymatic Assay Execution:
-
Pre-warm the Assay Buffer and Enzyme to 37°C. Keep the ONPF stock strictly on ice.
-
Initiate the reaction by adding the cold ONPF to the pre-warmed enzyme mixture.
-
Terminate the reaction strictly at the designated time using 1 M Na2CO3 (pH > 10) to simultaneously denature the enzyme and develop the yellow o-nitrophenolate chromophore.
-
-
Data Normalization:
-
Subtract the absorbance of Control B from your experimental wells to obtain the true enzymatic rate.
-
Quality Gate: If Control A yields an OD405>0.05 , the ONPF stock is compromised and must be discarded.
-
Troubleshooting workflow to isolate and resolve high background signals in ONPF assays.
Part 4: Quantitative Benchmarks for ONPF Stability
Use the following table as a benchmark to evaluate the integrity of your ONPF solutions and experimental design.
| Environmental Factor | Condition | Spontaneous Hydrolysis Rate | Recommended Action |
| Storage Temperature | -20°C to -80°C (Lyophilized) | Negligible | Standard long-term storage requirement. |
| 4°C (Aqueous Stock) | Low to Moderate | Use within 24 hours; keep protected from light. | |
| 37°C (Aqueous Stock) | High | Only expose to heat during the active assay incubation. | |
| Buffer pH | pH 5.0 - 6.5 | Minimal | Optimal range for stock preparation and storage. |
| pH 7.5 - 8.5 | Moderate | Avoid for storage; use only if required by enzyme kinetics. | |
| pH > 9.0 | Extreme | Strictly reserve for the assay "Stop Solution". | |
| Buffer Composition | Sodium Acetate / Citrate | Low | Preferred buffering agents for stock solutions. |
| Tris-HCl / Primary Amines | High (Nucleophilic) | Avoid if baseline drift is observed during incubation. |
References
- Source: nih.
- Source: nih.
- Source: tcd.
Sources
Troubleshooting low absorbance in Orthonitrophenyl-beta-D-fucopyranoside kinetic assays
Troubleshooting Low Absorbance in Orthonitrophenyl-beta-D-fucopyranoside (ONPF) Kinetic Assays
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low absorbance signals in their Orthonitrophenyl-beta-D-fucopyranoside (ONPF) kinetic assays for measuring α-L-fucosidase activity. The principles discussed here are grounded in established enzyme kinetics and practical laboratory experience.
Introduction to the ONPF Assay
The ONPF assay is a widely used colorimetric method to determine the activity of α-L-fucosidase (EC 3.2.1.51).[1] The enzyme catalyzes the hydrolysis of the colorless substrate, ONPF, into L-fucose and ortho-nitrophenol (ONP). Under alkaline conditions, ONP is converted to the ortho-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance, typically at 400-420 nm.[2][3] A low or absent absorbance signal indicates a problem with one or more components of the assay.
Core Troubleshooting Workflow
Low absorbance is a common issue that can stem from various factors, from reagent integrity to incorrect assay conditions. This section provides a logical, step-by-step approach to identify and resolve the root cause of the problem.
Sources
Orthonitrophenyl-beta-D-fucopyranoside not dissolving in aqueous buffer solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common hurdles in glycoside hydrolase characterization: the insolubility of Orthonitrophenyl- β -D-fucopyranoside (ONPF) in purely aqueous buffer systems.
This guide bypasses superficial fixes to explain the thermodynamic causality of the issue, providing you with a self-validating protocol and troubleshooting matrix to ensure absolute data integrity in your enzymatic assays.
Part 1: The Causality of ONPF Insolubility (Mechanistic Insight)
Why does ONPF fail to dissolve in standard aqueous buffers? ONPF (CAS 1154-94-5) is a synthetic chromogenic substrate widely used to quantify β -fucosidase, β -galactosidase, and β -glucosidase activity[1]. Structurally, it consists of a hydrophilic β -D-fucose sugar linked via a glycosidic bond to an ortho-nitrophenyl aglycone.
The insolubility is fundamentally a thermodynamic issue. While the fucose moiety readily forms hydrogen bonds with water, the bulky, non-polar ortho-nitrophenyl group is highly hydrophobic. In a purely aqueous environment at room temperature, forcing this aromatic ring into solution incurs a massive entropic penalty due to the required formation of a highly ordered water hydration shell[2]. Consequently, the ONPF molecules self-associate via hydrophobic interactions and π−π stacking, leading to rapid precipitation or the formation of a cloudy suspension.
To overcome this thermodynamic barrier, the dielectric constant of the solvent must be lowered using a polar aprotic co-solvent, such as Dimethyl Sulfoxide (DMSO), before introducing the substrate to the aqueous assay matrix[3].
Part 2: Self-Validating Preparation & Assay Protocol
To guarantee reproducibility, your assay must be a self-validating system . This means the protocol inherently controls for auto-hydrolysis, matrix interference, and solvent-induced enzyme inhibition.
Step-by-Step Methodology
-
Stock Solution Preparation (The Co-Solvent Step): Weigh the required amount of ONPF powder (MW = 285.25 g/mol ). Dissolve it entirely in 100% molecular-grade DMSO to create a 50 mM concentrated stock . Vortex until the solution is optically clear. Causality: DMSO disrupts the hydrophobic self-association of the aglycone.
-
Buffer Equilibration: Prepare your specific assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0 - 6.0). Ensure the buffer is pre-warmed to your assay temperature (typically 37°C). Cold buffers will shock the substrate out of solution.
-
Working Solution Dilution: Immediately prior to the assay, dilute the 50 mM ONPF stock 1:20 into the pre-warmed assay buffer to yield a 2.5 mM Working Solution . The final DMSO concentration is now 5% (v/v), which is well within the tolerance threshold for most glycosidases[3].
-
Enzymatic Reaction: Mix the enzyme sample with the ONPF working solution. Incubate at 37°C for 15–30 minutes.
-
Reaction Termination & Color Development: Add an equal volume of 1 M Na₂CO₃. Causality: This highly alkaline solution (pH > 10) instantly denatures the enzyme to stop the reaction. Crucially, it deprotonates the enzymatically released ortho-nitrophenol (pKa ~7.2) into the ortho-nitrophenolate anion, which shifts the absorption maximum and produces a brilliant yellow color[4].
-
Quantification: Measure the optical density (OD) at 410 nm using a spectrophotometer or microplate reader[4].
System Validation Checkpoints (Mandatory Controls)
-
Validation 1 (Substrate Blank): Assay Buffer + ONPF + Na₂CO₃. Must yield an OD₄₁₀ < 0.05. Validates that the ONPF stock has not auto-hydrolyzed during storage or preparation.
-
Validation 2 (Enzyme Blank): Assay Buffer + Enzyme + Na₂CO₃. Validates that the crude enzyme extract does not contain intrinsic pigments absorbing at 410 nm.
-
Validation 3 (Solvent Tolerance): A parallel assay using a known standard enzyme with and without 5% DMSO. Validates that the co-solvent is not artificially depressing the catalytic rate.
Part 3: Workflow Visualization
Figure 1: Self-validating ONPF preparation and enzymatic assay workflow.
Part 4: Quantitative Data & Solvent Compatibility
To facilitate rapid assay optimization, refer to the standardized physicochemical parameters below:
| Parameter | Value / Range | Causality / Rationale |
| ONPF Molecular Weight | 285.25 g/mol | Required for precise molarity calculations[2]. |
| Stock Concentration (DMSO) | 50 - 100 mM | High initial concentration minimizes the final DMSO % introduced into the assay matrix. |
| Working Concentration | 1.0 - 5.0 mM | Ensures the enzyme is saturated ( Vmax conditions) without exceeding the solubility limits of the buffer[1]. |
| Max DMSO in Assay | ≤ 5% (v/v) | Prevents enzyme denaturation while maintaining the thermodynamic stability of dissolved ONPF[3]. |
| Detection Wavelength | 405 - 410 nm | Corresponds to the peak absorbance ( λmax ) of the fully deprotonated ortho-nitrophenolate anion[4]. |
Part 5: Troubleshooting FAQs
Q: My ONPF solution turned yellow before I even added the enzyme. What happened? A: You are observing auto-hydrolysis. This occurs if you attempt to force ONPF into an aqueous solution using excessive heat (e.g., boiling) or if your assay buffer is too alkaline. The β -glycosidic bond breaks, prematurely releasing ortho-nitrophenol. Always dissolve in DMSO first, and never heat the substrate above 37°C. If your Substrate Blank reads high, discard the batch.
Q: The substrate precipitates immediately upon addition to the assay buffer. How do I fix this? A: This is a localized supersaturation issue. When pipetting the DMSO stock into the aqueous buffer, the local concentration of ONPF at the pipette tip exceeds its solubility limit before it can diffuse. To fix this:
-
Ensure the buffer is at room temperature or 37°C (never cold).
-
Add the DMSO stock dropwise while actively vortexing the buffer.
Q: Will the DMSO co-solvent inhibit my β -fucosidase or β -galactosidase? A: Most robust glycoside hydrolases (especially those sourced from fungi or fermentation processes) tolerate up to 10% DMSO without significant loss of secondary structure or catalytic efficiency[3]. However, because DMSO alters the dielectric constant of the medium, it can slightly shift the Km . This is why running a Solvent Control (Validation 3) is a mandatory step for rigorous kinetic profiling.
References
-
ONPF - OpenWetWare | Source: OpenWetWare | 2
-
Production of β -glucosidase from okara fermentation using Kluyveromyces marxianus - PMC | Source: NIH |3
-
Improvements in enzymatic preparation of alkyl glycosides - Czech Journal of Food Sciences | Source: Czech Academy of Agricultural Sciences | 4
-
Biomass Valorization: Sustainable Methods for the Production of Hemicellulolytic Catalysts from Thermoanaerobacterium thermostercoris strain BUFF - MDPI | Source: MDPI | 1
Sources
Reducing background noise in Orthonitrophenyl-beta-D-fucopyranoside colorimetric assays
Welcome to the Technical Support Center for Orthonitrophenyl-beta-D-fucopyranoside (ONP-Fuc) assays. As a chromogenic substrate, ONP-Fuc is essential for quantifying β-fucosidase activity in drug development and glycobiology. However, researchers frequently encounter high background noise that compromises assay sensitivity.
As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the chemical and enzymatic causality behind background interference and implement self-validating protocols to ensure absolute data integrity.
Diagnostic Workflow: Isolating Background Noise
Before adjusting your protocol, you must identify the exact source of the noise. Use the diagnostic logic below to determine if your background is chemical, physical, or enzymatic.
Diagnostic workflow for isolating background noise sources in ONP-Fuc assays.
Troubleshooting Guides (FAQs)
Q1: Why is my substrate blank turning yellow before I even add the enzyme?
Causality: ONP-Fuc is chemically unstable in aqueous solutions and undergoes spontaneous auto-hydrolysis, releasing the leaving group o-nitrophenol (ONP). ONP has a pKa of approximately 7.23 ( [1]). If your assay or storage buffer is near or above this pH, the released ONP immediately deprotonates into the highly absorptive yellow phenolate ion, causing a massive spike in background noise. Solution: Store ONP-Fuc powder desiccated at -20°C. Prepare working solutions fresh in slightly acidic buffers (pH 5.0–6.5) where auto-hydrolysis is minimized. Only shift to an alkaline pH during the final "stop" phase of the assay to develop the color.
Q2: I am testing crude cell lysates. Why do my sample blanks have high absorbance at 410 nm?
Causality: Crude biological matrices (e.g., serum, tissue lysates) contain endogenous yellow pigments like flavins and bilirubin that naturally absorb at 400–420 nm. Furthermore, stopping the assay with a highly alkaline buffer (e.g., 1 M Na₂CO₃, pH 10.5) to maximize the ONP signal often denatures matrix proteins. This causes rapid precipitation, leading to turbidity and light scattering that artificially inflates absorbance readings ( [2]). Solution: Always run a dedicated Sample Blank (Sample + Buffer + Stop Solution, no substrate). If turbidity persists, centrifuge the plate at 3,000 x g for 5 minutes before reading, or switch to a continuous kinetic assay at pH 7.0 to avoid the alkaline stop step entirely.
Q3: The blanks are clean, but my complete assay shows high off-target signal. Are other enzymes cleaving ONP-Fuc?
Causality: ONP-Fuc is not exclusively cleaved by β-fucosidase. Broad-specificity glycosidases present in crude samples, particularly β-galactosidase (EC 3.2.1.23) and β-glucosidase (EC 3.2.1.21), possess active sites capable of accommodating and hydrolyzing β-D-fucosides ( [3], [4]). Solution: Introduce competitive inhibitors for off-target enzymes into your assay buffer. For example, add castanospermine to inhibit β-glucosidases, or tune the assay temperature/pH to specifically favor your target β-fucosidase isoform.
Quantitative Data: Background Noise Sources and Mitigation
| Interference Source | Mechanistic Cause | Signal Impact (OD₄₁₀) | Mitigation Strategy |
| Auto-hydrolysis | Spontaneous cleavage of the glycosidic bond in aqueous/alkaline conditions. | +0.150 to +0.400 | Store at -20°C; run incubation at acidic pH (5.5). |
| Matrix Turbidity | Protein precipitation induced by the alkaline stop solution (Na₂CO₃). | +0.200 to +0.800 | Centrifuge before reading; utilize Sample Blanks. |
| Endogenous Pigments | Intrinsic sample absorbance from flavins/bilirubin at 410 nm. | +0.050 to +0.150 | Subtract Sample Blank; utilize kinetic reads. |
| Off-target Cleavage | Hydrolysis by cross-reactive β-galactosidase or β-glucosidase. | Variable | Add specific inhibitors (e.g., castanospermine). |
Self-Validating Experimental Protocol: Optimized ONP-Fuc Endpoint Assay
To ensure absolute trustworthiness in your data, every assay must be a self-validating system. This protocol incorporates orthogonal blanking to mathematically isolate true enzymatic turnover from chemical auto-hydrolysis and matrix interference, while optimizing the pH transition for phenolate ion development ( [5]).
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5. (Acidic pH prevents ONP-Fuc auto-hydrolysis during incubation).
-
Substrate Solution: 5 mM ONP-Fuc dissolved in Assay Buffer. (Prepare fresh daily; protect from light).
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃), pH 10.5. (Forces ONP deprotonation to maximize extinction coefficient).
Step 2: Self-Validating Plate Layout (96-Well Plate)
Set up your microplate with the following validation controls for each sample:
-
Test Well: 50 µL Sample + 50 µL Substrate Solution.
-
Sample Blank: 50 µL Sample + 50 µL Assay Buffer (Accounts for matrix color/turbidity).
-
Substrate Blank: 50 µL Assay Buffer + 50 µL Substrate Solution (Accounts for auto-hydrolysis).
Step 3: Reaction Initiation and Incubation
-
Add the Sample and Assay Buffer to the respective wells.
-
Initiate the reaction by adding the Substrate Solution.
-
Seal the plate and incubate at 37°C for exactly 30 minutes in the dark.
Step 4: Alkaline Stop and Signal Development
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells.
-
Crucial Step: If testing crude lysates, centrifuge the microplate at 3,000 x g for 5 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to a new plate (if centrifuged) and measure absorbance at 410 nm.
Step 5: Data Deconvolution & Validation
Calculate the true enzymatic signal using the following formula: True OD₄₁₀ = OD_Test - (OD_Sample_Blank + OD_Substrate_Blank)
System Validation Check:
-
Pass/Fail: The OD_Substrate_Blank must be < 0.100 . If it is higher, your ONP-Fuc stock has degraded and must be discarded.
-
Pass/Fail: The OD_Sample_Blank must be < 0.200 . If it is higher, matrix interference is too severe; dilute your sample or switch to a kinetic read.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67210, 2-Nitrophenol". PubChem.[Link]
-
Shen, X., et al. "An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos". PLOS One.[Link]
-
BRENDA Enzyme Database. "Information on EC 3.2.1.23 - beta-galactosidase". BRENDA.[Link]
-
BRENDA Enzyme Database. "Information on EC 3.2.1.21 - beta-glucosidase". BRENDA.[Link]
-
Elyaagoubi, S., et al. "Antihyperglycemic drug screening: 4-nitrophenol intermittent pulse amperometry as a convenient α-glucosidase inhibitor assay". PMC.[Link]
How to improve sensitivity of Orthonitrophenyl-beta-D-fucopyranoside enzyme assays
Welcome to the Technical Support Center for Glycosidase Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with the sensitivity of colorimetric assays using Orthonitrophenyl- β -D-fucopyranoside (ONPF) . ONPF is a highly specific chromogenic substrate designed for the quantification of β -D-fucosidase activity[1]. However, poor signal-to-noise ratios and low sensitivity are common pitfalls when transitioning this assay from theory to the bench.
This guide is engineered to move beyond basic protocols. We will dissect the physical chemistry of the assay, establish self-validating methodologies, and provide actionable troubleshooting logic to maximize your assay's dynamic range.
Part 1: The Mechanistic Causality of ONPF Sensitivity
To permanently resolve sensitivity issues, you must understand the dual-phase nature of the ONPF assay. The reaction is not a single step; it is divided into a kinetic phase and a thermodynamic phase.
-
Enzymatic Cleavage (The Kinetic Phase): β -D-fucosidase hydrolyzes the glycosidic bond of ONPF, releasing β -D-fucose and ortho-nitrophenol (ONP)[2]. This must occur at the enzyme's optimal pH (typically pH 4.5 – 6.0 for lysosomal or acidic glycosidases).
-
Signal Generation (The Thermodynamic Phase): The released ONP acts as a pH indicator. At the acidic pH required for the enzyme reaction, ONP remains protonated and exhibits minimal absorbance in the visible spectrum (absorbing primarily in the UV range at ~317 nm)[3]. To generate a quantifiable signal, the reaction environment must be forcefully shifted to a highly alkaline state (pH > 10). This deprotonates ONP into the ortho-nitrophenolate ion, which exhibits an intense yellow color with a maximum absorbance ( λmax ) between 410 nm and 420 nm[4].
The #1 Cause of Low Sensitivity: Failure to completely deprotonate the ONP byproduct with a strong alkaline stop solution, or measuring the absorbance at the wrong wavelength (e.g., mistakenly using 405 nm, which is optimal for para-nitrophenol, not ortho-nitrophenol)[3][4].
Biochemical cleavage of ONPF and pH-dependent signal amplification of o-nitrophenol.
Part 2: Self-Validating Experimental Protocol
This protocol integrates internal controls to ensure every run validates its own sensitivity and background noise. By running proper blanks, you isolate whether a low signal is due to inactive enzyme or assay interference.
Step-by-Step Methodology: High-Sensitivity Endpoint ONPF Assay
Reagents Required:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (or optimized for your specific β -D-fucosidase).
-
Substrate Solution: 5 mM ONPF dissolved in Assay Buffer (Prepare fresh to prevent spontaneous hydrolysis).
-
Stop Solution: 1 M Sodium Carbonate ( Na2CO3 ), pH 11.0.
Procedure:
-
Preparation of the Matrix: In a clear-bottom 96-well microplate, add 10 µL of enzyme sample (or biological lysate) to the test wells.
-
Internal Controls (Critical):
-
Substrate Blank: 10 µL Assay Buffer + 40 µL Substrate Solution.
-
Sample Blank: 10 µL Enzyme Sample + 40 µL Assay Buffer (No ONPF).
-
-
Reaction Initiation: Add 40 µL of the 5 mM ONPF Substrate Solution to the test wells.
-
Kinetic Incubation: Seal the plate and incubate at 37°C for exactly 30 to 60 minutes. (Scientific Insight: Longer incubations increase absolute signal but may risk substrate depletion if the enzyme concentration is too high. Ensure the reaction remains in the linear velocity phase).
-
Alkaline Termination: Rapidly add 100 µL of the 1 M Na2CO3 Stop Solution to all wells. (Causality: This immediately denatures the enzyme, halting kinetics, and simultaneously drives the pH above 10 to fully deprotonate the ONP into the highly absorptive nitrophenolate ion[4]).
-
Quantification: Read the absorbance using a microplate reader at 415 nm (acceptable range: 410–420 nm)[4]. Subtract the Substrate Blank and Sample Blank values from your test well readings.
Logical troubleshooting workflow for resolving low sensitivity in ONPF enzyme assays.
Part 3: Quantitative Data & Optimization Metrics
To benchmark your assay's performance, refer to the following quantitative parameters. Understanding the chemical state of your byproduct is the key to maximizing the signal.
Table 1: pH-Dependent Absorbance Characteristics of ONP
| Parameter | Acidic Phase (Enzyme Reaction) | Alkaline Phase (Detection) |
| Environmental pH | pH 4.0 – 6.0 | pH > 10.0 |
| ONP Molecular State | Protonated (Neutral) | Deprotonated (Anionic) |
| Peak Absorbance ( λmax ) | ~317 nm | 410 – 420 nm |
| Visual Color | Colorless / Pale Yellow | Intense Yellow |
| Signal Strength | Negligible in visible spectrum | Maximum sensitivity |
Table 2: Troubleshooting Matrix for ONPF Assays
| Symptom | Primary Cause | Corrective Action |
| Low Signal (Abs < 0.1) in Positive Control | Incomplete deprotonation of ONP. | Ensure Stop Solution is at least 1 M Na2CO3 and final well pH is > 10. |
| High Background (Substrate Blank Abs > 0.15) | Spontaneous hydrolysis of ONPF. | Prepare ONPF fresh daily. Store stock aliquots at -20°C in anhydrous DMSO. |
| Non-Linear Standard Curve | Substrate depletion or product inhibition. | Reduce enzyme concentration or shorten incubation time to maintain initial velocity ( V0 ). |
| Inconsistent Replicates | Temperature gradients across the microplate. | Pre-warm all buffers to 37°C before initiating the reaction. Use a plate shaker. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I measure the ONPF assay continuously (kinetically) instead of using an endpoint stop solution? A: Yes, but with a severe penalty to sensitivity. Because β -D-fucosidase typically requires an acidic pH (e.g., pH 5.0) to function, any continuous reading at this pH will measure the protonated form of ONP, which has a drastically lower extinction coefficient in the visible spectrum[3]. For maximum sensitivity, the endpoint method with an alkaline stop solution is mandatory.
Q: I am currently reading my plates at 405 nm. Is this reducing my sensitivity? A: Yes. The 405 nm wavelength is the industry standard for para-nitrophenol (pNP) assays (like pNPP for alkaline phosphatase)[3]. However, ONPF releases ortho-nitrophenol (ONP)[2]. The structural isomerism shifts the optimal absorbance peak of the deprotonated ion to ~410-420 nm[4]. Reading at 405 nm captures the shoulder of the peak, artificially reducing your dynamic range by 15-25%.
Q: My biological samples have high intrinsic absorbance at 415 nm. How do I correct for this? A: This is a common issue with crude lysates or serum. You must run a "Sample Blank" (Sample + Buffer, without ONPF) and subtract this baseline from your final test well absorbance. Alternatively, if background interference is insurmountable, consider switching to a fluorogenic substrate like 4-Methylumbelliferyl- β -D-fucopyranoside (4-MUF), which shifts detection to fluorescence (Ex 360 nm / Em 450 nm) and bypasses colorimetric interference entirely.
References
-
Information on EC 3.2.1.38 - beta-D-fucosidase Source: BRENDA Enzyme Database URL:[Link]
-
Ligand view of beta-D-fucose Source: BRENDA Enzyme Database URL:[Link]
-
Laboratory 5 Measurement of β-Galactosidase Activity in Lactaid™ Tablets Source: tycmhoffman.com URL: [Link]
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update Source: ResearchGate URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating β-Galactosidase Cross-Reactivity with Orthonitrophenyl-β-D-fucopyranoside
Executive Summary: The bacterial lacZ gene, encoding β-galactosidase, is a cornerstone of reporter gene assays in molecular biology. Its activity is ubiquitously quantified using the chromogenic substrate Orthonitrophenyl-β-D-galactopyranoside (ONPG), which yields a yellow product upon cleavage.[1][2][3] However, the introduction of structurally similar compounds, such as Orthonitrophenyl-β-D-fucopyranoside (ONPF), into experimental systems necessitates a rigorous validation of enzyme specificity. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation framework for assessing the cross-reactivity of β-galactosidase with ONPF, ensuring the continued integrity of ONPG-based assays.
Introduction: The Ubiquity of β-Galactosidase in Reporter Gene Assays
β-Galactosidase (EC 3.2.1.23) is a hydrolase that cleaves the β-glycosidic bond in β-galactosides.[4] In E. coli, it is essential for the metabolism of lactose into glucose and galactose.[5][6] Researchers have long exploited the lacZ gene as a robust reporter. By fusing a promoter of interest to lacZ, the resulting β-galactosidase activity becomes a direct and easily quantifiable proxy for promoter activity.[7] The success of this system hinges on the enzyme's specific interaction with a provided substrate, which is almost universally ONPG.[2]
Understanding the Substrates: ONPG vs. ONPF
The specificity of an enzyme is dictated by the precise fit between its active site and the substrate. While β-galactosidase is highly specific for β-D-galactosyl moieties, even minor structural changes can affect its activity.[8]
The Canonical Substrate: Orthonitrophenyl-β-D-galactopyranoside (ONPG)
ONPG is an analog of lactose where the glucose unit is replaced by an ortho-nitrophenyl group.[9] This colorless compound is readily cleaved by β-galactosidase. The enzymatic reaction releases galactose and o-nitrophenol.[3][10] Under alkaline conditions (typically established by adding sodium carbonate to stop the reaction), o-nitrophenol is converted to the o-nitrophenolate anion, which produces a vibrant yellow color that can be quantified by measuring its absorbance at 420 nm.[2][3][11][12]
The Structural Analog: Orthonitrophenyl-β-D-fucopyranoside (ONPF)
ONPF is structurally identical to ONPG except for a key modification on the sugar moiety: it contains fucose instead of galactose. The critical difference lies at the C6 position of the pyranose ring. In galactose, this position holds a hydroxymethyl group (-CH₂OH), whereas in fucose (a deoxyhexose), it is a methyl group (-CH₃). This seemingly small change can have profound implications for enzyme-substrate recognition and catalysis. Native β-galactosidase is known to have only very weak activity on β-D-fucosyl moieties.[8]
Visualizing the Molecular Difference
The structural distinction between galactose and fucose is the primary determinant of β-galactosidase specificity.
The Scientific Question: Unveiling Potential Cross-Reactivity
The core objective is to determine if, and to what extent, β-galactosidase can cleave ONPF. If significant cross-reactivity exists, the presence of ONPF or similar fucose-containing compounds in an experimental system could lead to false-positive results or artificially inflated activity measurements in a standard ONPG assay. This validation is therefore critical for any research involving fucose analogs where β-galactosidase is used as a reporter.[13]
Experimental Design for Validation
This validation employs a parallel comparative analysis. The activity of a standardized amount of β-galactosidase is measured against both the standard substrate (ONPG) as a positive control and the test substrate (ONPF).
Principle of the Assay
The assay is a colorimetric, fixed-time-point kinetic analysis.[14][15] The enzyme is allowed to react with the substrate for a defined period. The reaction is then terminated, and the amount of colored product (o-nitrophenol) formed is measured spectrophotometrically at 420 nm. The rate of product formation is directly proportional to the enzyme's activity under the given conditions.[14]
Experimental Workflow
The workflow is designed to ensure a direct and reliable comparison between the two substrates.
Materials and Reagents
-
Purified β-Galactosidase: (e.g., from Aspergillus oryzae or E. coli) of known activity.
-
Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄.[16][17] Just before use, add 2-mercaptoethanol to a final concentration of 50 mM.
-
ONPG Solution: 4 mg/mL in Z-Buffer (prepare fresh).[11]
-
ONPF Solution: 4 mg/mL in Z-Buffer (prepare fresh).
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[11]
-
Spectrophotometer or Microplate Reader: Capable of reading absorbance at 420 nm.[18]
-
Microcentrifuge tubes or 96-well plate.
Protocol 1: Establishing a Baseline with ONPG (Positive Control)
This protocol establishes the expected 100% activity level for the enzyme concentration used.
-
Preparation: Label a set of microcentrifuge tubes for your replicates (at least three is recommended) and a "blank" tube.
-
Reagent Addition: To each labeled tube, add 890 µL of Z-Buffer. To the "blank" tube, add 990 µL of Z-Buffer.
-
Enzyme Addition: Add 100 µL of your β-galactosidase enzyme solution to the reaction tubes.
-
Pre-incubation: Place all tubes in a 37°C water bath for 5 minutes to equilibrate the temperature.[19]
-
Reaction Initiation: Start the reaction by adding 200 µL of the 4 mg/mL ONPG solution to each tube (including the blank). Start a timer immediately.[11][20]
-
Incubation: Incubate at 37°C for a sufficient time to develop a pale to medium yellow color (e.g., 30 minutes).[18][19] The time should be kept consistent across all experiments.
-
Reaction Termination: Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution.[11][18] The yellow color will intensify.
-
Measurement: Measure the absorbance (OD) of each sample at 420 nm, using the "blank" sample to zero the spectrophotometer.[11][18]
Protocol 2: Probing for Cross-Reactivity with ONPF (Test Article)
This protocol is identical to the first, allowing for a direct comparison. The only variable changed is the substrate.
-
Preparation: Label a new set of microcentrifuge tubes for your ONPF replicates (at least three).
-
Reagent Addition: To each labeled tube, add 890 µL of Z-Buffer.
-
Enzyme Addition: Add 100 µL of the same β-galactosidase enzyme solution used in Protocol 1.
-
Pre-incubation: Place the tubes in a 37°C water bath for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 200 µL of the 4 mg/mL ONPF solution to each tube. Start the timer.
-
Incubation: Incubate at 37°C for the exact same duration as in Protocol 1.
-
Reaction Termination: Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution.
-
Measurement: Measure the absorbance (OD) of each sample at 420 nm, using the same blank from the ONPG experiment.
Data Analysis and Interpretation
Calculating Relative Activity
For this direct comparison, we can express the activity relative to the ONPG control.
-
Average the Replicates: Calculate the mean OD₄₂₀ for both the ONPG and ONPF sets of replicates.
-
Calculate Relative Activity (%): Relative Activity (%) = (Mean OD₄₂₀ of ONPF / Mean OD₄₂₀ of ONPG) x 100
Comparative Data Summary
The results should be summarized in a clear, tabular format.
| Substrate | Mean OD₄₂₀ (± SD) | Relative Activity (%) |
| ONPG | 1.254 (± 0.045) | 100% |
| ONPF | 0.012 (± 0.003) | 0.96% |
| No Enzyme Control | 0.005 (± 0.001) | 0.40% |
| Table 1: Hypothetical experimental data comparing β-galactosidase activity on ONPG and ONPF. SD = Standard Deviation. |
Interpreting the Results
-
High Relative Activity (>10%): If ONPF yields a significant percentage of the activity seen with ONPG, it indicates substantial cross-reactivity. The presence of ONPF or similar molecules could seriously compromise the accuracy of standard β-galactosidase assays.
-
Low Relative Activity (1-10%): This indicates minimal cross-reactivity. While not ideal, it may be acceptable depending on the experimental context and the potential concentration of ONPF in the system.
-
No or Negligible Activity (<1%): A result where the ONPF activity is near the background noise of the assay demonstrates high enzyme specificity. This would validate the use of ONPG as a specific reporter substrate even in the presence of ONPF. The native enzyme is expected to fall into this category.[8]
Conclusion: Implications for Assay Specificity
This guide provides a robust, self-validating framework for testing the substrate specificity of β-galactosidase. By directly comparing its activity on the canonical substrate, ONPG, with a structural analog, ONPF, researchers can definitively quantify the degree of cross-reactivity. This validation is an essential step for ensuring the reliability and accuracy of reporter gene data in any context where multiple, structurally similar glycosides may be present. Performing this due diligence upholds the integrity of the experimental results and prevents the misinterpretation of data stemming from unforeseen enzymatic activity.
References
-
β-Galactosidase assay procedures. (2020). Bio-protocol. [Link]
-
Price-Carter, M. (2000). Beta-Galactosidase Activity Assay. Roth Lab, University of California, Davis. [Link]
-
Beta-Galactosidase Test (ONPG). (2021). Biology LibreTexts. [Link]
-
β–Galactosidase Assay Kit. Agilent Technologies. [Link]
-
Sadaf, A., et al. (2017). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech. [Link]
-
Iqbal, S., et al. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences. [Link]
-
In Vitro Kinetics of β-galactosidase. University of California, Berkeley. [Link]
-
Hartl, M., et al. (2013). Effects of Carbohydrates on the oNPG Converting Activity of β-Galactosidases. Journal of Agricultural and Food Chemistry. [Link]
-
Gomaa, E. Z. (2023). Kinetic and modeling analyses of lactose-hydrolyzing β-galactosidase from Lactiplantibacillus plantarum GV54. Biomedical Reports. [Link]
-
Colorimetric analysis. Wikipedia. [Link]
-
Ask a Chemist: How Colorimetric Assays Work. (2025). Bitesize Bio. [Link]
-
O-Nitrophenyl-Β-D-Galactopyranoside. MP Biomedicals. [Link]
-
Zhang, Y., et al. (2022). Ready-to-Use Colorimetric Platform for Versatile Enzyme Assays through Copper Ion-Mediated Catalysis. Analytical Chemistry. [Link]
-
Beta-Galactosidase Assay (A better Miller). (2026). OpenWetWare. [Link]
-
ortho-Nitrophenyl-β-galactoside. Wikipedia. [Link]
-
Griffith, K. L., & Wolf, R. E. (2018). High-throughput β-galactosidase assay for bacterial cell-based reporter systems. BioTechniques. [Link]
-
β-Galactosidase Assay for E. coli (Miller, 1972). iGEM LMU-Munich 2012. [Link]
-
O.N.P.G. Thermo Fisher Scientific. [Link]
-
Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent Technologies. [Link]
-
ONPG Test - Principle, Procedure, Uses and Interpretation. (2022). Microbiology Info.com. [Link]
-
Matsumura, I., & Ellington, A. D. (2001). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Journal of Molecular Biology. [Link]
-
Usvalampi, A., et al. (2017). Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures. Glycoconjugate Journal. [Link]
-
Flores, M., et al. (1988). Value of the O-nitrophenyl-beta-D-galactopyranoside test to differentiate among the aerobic actinomycetes. Journal of Clinical Microbiology. [Link]
-
Almaraz, R. T., et al. (2020). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Molecules. [Link]
-
Platts-Mills, T. A., et al. (2012). Anaphylaxis syndromes related to a new mammalian cross-reactive carbohydrate determinant. International Immunology. [Link]
-
ONPG Test- Principle, Procedure, Results, Uses. (2023). Microbe Notes. [Link]
-
Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity. (2023). Marine Drugs. [Link]
-
Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. (2013). Analytical Biochemistry. [Link]
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Specificity comparison of Orthonitrophenyl-beta-D-fucopyranoside and X-beta-D-fucoside
Comprehensive Specificity Comparison: Orthonitrophenyl- β -D-fucopyranoside (ONPF) vs. X- β -D-fucoside
In the fields of glycosidase research, directed evolution, and molecular diagnostics, the selection of synthetic substrates dictates the resolution, spatial accuracy, and nature of the kinetic data acquired. β -D-fucosidases and β -galactosidases exhibit overlapping substrate specificities due to the structural homology between fucose (6-deoxygalactose) and galactose. To probe these active sites—particularly when screening for mutant enzymes with altered specificities—researchers rely on two primary synthetic substrates: Orthonitrophenyl- β -D-fucopyranoside (ONPF) and 5-Bromo-4-chloro-3-indolyl- β -D-fucopyranoside (X- β -D-fucoside) .
This guide provides an objective, mechanistic comparison of these two substrates, detailing their distinct applications in kinetic quantification, high-throughput spatial screening, and allosteric regulation.
Mechanistic Overview and Dual Functionality
While both molecules serve as substrates for β -D-fucosidase and promiscuous β -galactosidases, their leaving groups dictate entirely different experimental use cases.
ONPF: The Dual-Action Kinetic Substrate and Anti-Inducer
ONPF (1 [3]) is a soluble, chromogenic substrate that releases o-nitrophenol upon enzymatic cleavage. Because o-nitrophenol is highly soluble and its absorbance can be monitored continuously, ONPF is the gold standard for real-time liquid kinetics.
Crucially, ONPF possesses a secondary, biologically profound role: it acts as a potent anti-inducer of the E. colilac operon [1]. By binding to the allosteric pocket of the LacI repressor, ONPF stabilizes the repressor-operator DNA complex. This conformational lock prevents RNA polymerase from initiating transcription, making ONPF an invaluable tool for researchers studying protein-DNA dynamics and allosteric regulation.
Caption: Mechanism of ONPF acting as an anti-inducer by stabilizing the LacI-Operator DNA complex.
X- β -D-fucoside: The Spatial Reporter
X- β -D-fucoside (2 [4]) is strictly a reporter substrate. Enzymatic hydrolysis yields a 5-bromo-4-chloro-3-hydroxyindole monomer. This intermediate is colorless and unstable; it rapidly dimerizes and oxidizes in the presence of atmospheric oxygen to form a highly insoluble, dark blue indigo derivative. Because the precipitate cannot diffuse through agar, X- β -D-fucoside is the optimal choice for solid-phase colony screening, allowing researchers to pinpoint specific mutant clones in a high-throughput library [2].
Quantitative and Qualitative Comparison
To facilitate substrate selection, the physical and functional properties of both molecules are summarized below.
| Parameter | Orthonitrophenyl- β -D-fucopyranoside (ONPF) | X- β -D-fucoside |
| Molecular Weight | 285.25 g/mol | 392.63 g/mol |
| Leaving Group | o-Nitrophenol | 5-Bromo-4-chloro-3-indoxyl |
| Signal Output | Soluble yellow liquid | Insoluble blue precipitate |
| Detection Method | Spectrophotometry (Absorbance at 410–420 nm) | Visual inspection / Densitometry |
| Primary Application | Real-time enzyme kinetics ( kcat , Km ) | Solid-phase colony screening / Histochemistry |
| LacI Interaction | Strong Anti-Inducer (Represses transcription) | None (Inert to LacI) |
| Environmental Req. | Alkaline pH (>7.0) for signal maximization | Atmospheric Oxygen ( O2 ) for signal generation |
Experimental Workflows (Self-Validating Protocols)
The following protocols are designed as self-validating systems, ensuring that background noise (spontaneous hydrolysis) and false positives are mathematically or procedurally eliminated.
Protocol 1: High-Resolution Liquid Kinetics using ONPF
Causality & Rationale: The leaving group, o-nitrophenol, has a pKa of ~7.15. To accurately quantify the reaction using the Beer-Lambert law, the assay buffer must be maintained at a pH ≥ 7.5. This ensures the molecule exists predominantly in its deprotonated, yellow phenolate form, maximizing the extinction coefficient ( ϵ≈3500 M−1cm−1 at 410 nm).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Z-buffer (60 mM Na2HPO4 , 40 mM NaH2PO4 , 10 mM KCl , 1 mM MgSO4 , pH 7.5). Add 50 mM β -mercaptoethanol immediately before use to maintain enzyme stability.
-
Substrate Preparation: Dissolve ONPF in Z-buffer to create a concentration gradient (e.g., 0.1 mM to 10 mM) for Michaelis-Menten plotting.
-
Self-Validating Controls:
-
Blank: Z-buffer + ONPF (No enzyme) to measure spontaneous hydrolysis.
-
Positive Control: Purified wild-type β -D-fucosidase.
-
-
Execution: Pre-warm 990 μL of the substrate solution to 37°C in a cuvette. Initiate the reaction by adding 10 μL of the enzyme sample.
-
Data Acquisition: Monitor absorbance continuously at 410 nm for 5 minutes.
-
Analysis: Calculate the initial velocity ( V0 ) by subtracting the slope of the Blank from the sample slope ( ΔA410/min ).
Protocol 2: Solid-Phase Colony Screening using X- β -D-fucoside
Causality & Rationale: X- β -D-fucoside is not an inducer of the lac operon. If screening for promiscuous β -galactosidase mutants (e.g., evolving LacZ to cleave fucosides [2]), an exogenous inducer like IPTG must be added to the media to drive enzyme expression. Furthermore, the plates must be incubated aerobically, as the final blue signal requires oxygen to oxidize the indoxyl monomers into the insoluble indigo dye.
Step-by-Step Methodology:
-
Media Preparation: Autoclave standard LB agar. Cool to 50°C.
-
Reagent Addition: Add X- β -D-fucoside (dissolved in DMF or DMSO) to a final concentration of 40 μg/mL . Add IPTG to a final concentration of 0.1 mM.
-
Self-Validating Controls:
-
Negative Control: Plate a ΔlacZ / Fucosidase-knockout strain to confirm the substrate does not spontaneously degrade into a blue precipitate under growth conditions.
-
-
Execution: Plate the mutant bacterial library at a density of ~500 colonies per 100 mm plate.
-
Incubation & Oxidation: Incubate at 37°C for 16-24 hours. Critical Step: Transfer plates to 4°C for an additional 12 hours. The cold temperature halts colony overgrowth while allowing ambient oxygen to fully oxidize the accumulated indoxyl intermediate, drastically enhancing signal-to-noise contrast.
-
Analysis: Visually score colonies. Deep blue colonies indicate high fucosidase specific activity.
Caption: Divergent signal generation pathways for ONPF and X- β -D-fucoside following enzymatic hydrolysis.
Data Interpretation and Troubleshooting
-
False Negatives with X- β -D-fucoside: If colonies are grown anaerobically or in deep liquid culture, the indoxyl intermediate will not oxidize. The enzyme may be highly active, but no blue color will form. Always ensure adequate aeration.
-
Non-Linear Kinetics with ONPF: If the continuous absorbance reading plateaus prematurely, the assay buffer pH may have dropped due to cellular metabolites, protonating the o-nitrophenol and reducing its absorbance. Ensure the Z-buffer is heavily poised (e.g., 100 mM phosphate) to resist pH shifts.
-
Unexpected Repression: When using ONPF in live-cell liquid assays (e.g., permeabilized cell assays), remember its anti-inducer property. If the cells rely on native LacI regulation, ONPF will actively shut down further transcription of the target enzyme during the assay[1].
References
- National Institutes of Health (NIH)
- Site-directed mutagenesis of a family 42 β-galactosidase from an antarctic bacterium e-Century Publishing Corporation URL
- Research Collaboratory for Structural Bioinformatics (RCSB)
- 5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside Product Information Sapphire Bioscience / Biosynth URL
Accuracy of Orthonitrophenyl-beta-D-fucopyranoside in competitive inhibition studies
Comprehensive Comparison Guide: Orthonitrophenyl- β -D-fucopyranoside (ONPF) in Competitive Inhibition and Allosteric Regulation
Target Audience: Researchers, biochemists, and drug development professionals.
Introduction to ONPF Mechanistic Dualism
Orthonitrophenyl- β -D-fucopyranoside (ONPF) is a synthetic fucose analog that serves as a critical structural probe in molecular biology. Unlike standard reactive substrates, ONPF exhibits a unique mechanistic dualism: it acts as a highly effective anti-inducer for the Escherichia coli Lac repressor (LacI) and as a competitive inhibitor in β -galactosidase enzymatic assays. This guide objectively compares ONPF against alternative ligands (such as IPTG and ONPG), providing field-proven protocols and causality-driven experimental insights.
Mechanistic Causality: Why ONPF Outperforms Alternatives in Target Stabilization
Allosteric Regulation of LacI (ONPF vs. IPTG)
In transcriptional regulation studies, researchers frequently use Isopropyl β -D-1-thiogalactopyranoside (IPTG) to induce the lac operon. IPTG binds to the core domain of LacI, increasing conformational flexibility and reducing the repressor's affinity for operator DNA by ~1000-fold.
Conversely, ONPF acts as an anti-inducer . When ONPF binds to the same core domain, it does not increase flexibility. Instead, it preorganizes the binding interface between the core domain and the DNA-binding domain. This structural rigidification stabilizes the LacI-DNA complex, increasing DNA-binding affinity by 2- to 5-fold compared to the apo-state (1).
Allosteric regulation of LacI by inducer (IPTG) and anti-inducer (ONPF).
Competitive Inhibition in Enzyme Kinetics (ONPF vs. ONPG)
In enzymatic assays, Orthonitrophenyl- β -D-galactopyranoside (ONPG) is the standard chromogenic substrate for β -galactosidase. ONPF is structurally identical to ONPG except that it lacks the C6 hydroxyl group (fucose is 6-deoxygalactose).
The Causality: The C6 hydroxyl group of galactose is essential for rapid nucleophilic attack and transition-state stabilization in the β -galactosidase active site. Because ONPF lacks this group, it binds tightly to the active site but is hydrolyzed at a drastically reduced rate (approximately 6.1% of the activity seen with ONPG) (2). This makes ONPF an excellent competitive inhibitor for kinetic studies, allowing researchers to probe active site architecture without rapid substrate depletion.
Quantitative Performance Comparison
The following table summarizes the performance metrics of ONPF compared to standard alternatives in both LacI regulation and β -galactosidase assays.
| Compound | Primary Function | Target | Kd / Km / Ki | Structural Characteristic | Application |
| ONPF | Anti-Inducer / Inhibitor | LacI / β -Gal | Kd≈7×10−3 M (LacI) | Lacks C6 Hydroxyl (Fucose) | Stabilizing LacI-DNA; Competitive Inhibition |
| IPTG | Strong Inducer | LacI | Kd≈5×10−6 M (LacI) | Thioether linkage | Gene expression induction |
| ONPG | Chromogenic Substrate | β -Galactosidase | Km≈0.1−1.0 mM | Contains C6 Hydroxyl | Standard enzymatic activity assays |
| PNPF | Alternative Inhibitor | β -Fucosidase | Ki varies by organism | para-Nitrophenyl group | Specific fucosidase kinetic studies |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify that the observed effects are due to ONPF's specific mechanistic action.
Protocol 1: Flow Cytometry Assay for LacI Anti-Induction
This protocol measures the ability of ONPF to stabilize LacI on the operator, counteracting basal or induced transcription (3).
Step-by-Step Methodology:
-
Cell Preparation: Grow E. coli cells harboring a plasmid with a lac promoter driving a fluorescent reporter (e.g., YFP) in M9 minimal media to an OD600 of 0.4.
-
Baseline Measurement (Control 1): Measure basal YFP fluorescence using flow cytometry (excitation 514 nm, emission 527 nm).
-
Induction (Control 2): Add 4 μ M IPTG to a control aliquot. Incubate for 1 hour at 37°C. Measure fluorescence to validate the dynamic range of the reporter.
-
Anti-Induction Competition: To the experimental aliquots, add 4 μ M IPTG simultaneously with varying concentrations of ONPF (0.1 mM, 0.5 mM, 1.0 mM).
-
Incubation & Arrest: Incubate for 1 hour at 37°C. Halt translation by adding 50 μ g/mL chloramphenicol and placing cells on ice.
-
Data Acquisition: Analyze 10,000 single-cell events per sample. Validation Check: A dose-dependent decrease in YFP fluorescence in the ONPF samples (compared to the IPTG-only control) confirms successful competitive anti-induction.
Protocol 2: β -Galactosidase Competitive Inhibition Kinetics
This workflow determines the inhibition constant ( Ki ) of ONPF against β -galactosidase using ONPG as the competing substrate.
Step-by-step workflow for evaluating ONPF competitive inhibition kinetics.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Z-buffer (60 mM Na 2 HPO 4 , 40 mM NaH 2 PO 4 , 10 mM KCl, 1 mM MgSO 4 , 50 mM β -mercaptoethanol, pH 7.0).
-
Enzyme Standardization: Dilute purified β -galactosidase in Z-buffer to a concentration that yields a ΔA420 of 0.5 - 1.0 per minute in the absence of inhibitor.
-
Inhibitor Titration: Prepare a microplate with ONPF concentrations ranging from 0 to 5 mM in Z-buffer.
-
Substrate Addition: Add ONPG at three fixed concentrations (e.g., 0.5 mM, 1.0 mM, and 2.0 mM) across the ONPF gradient.
-
Kinetic Measurement: Immediately read absorbance at 420 nm every 30 seconds for 10 minutes at 37°C using a microplate reader. The generation of o-nitrophenol (yellow) is directly proportional to enzyme activity.
-
Data Analysis (Dixon Plot): Plot 1/V0 (inverse of initial velocity) versus [I] (ONPF concentration) for each ONPG concentration. Validation Check: The lines for different ONPG concentrations should intersect in the second quadrant above the x-axis. The x-coordinate of this intersection point represents −Ki , confirming pure competitive inhibition.
Conclusion
Orthonitrophenyl- β -D-fucopyranoside (ONPF) provides unparalleled precision for researchers requiring target stabilization rather than activation. Whether preorganizing the LacI core domain to lock the repressor onto DNA (4), or occupying the β -galactosidase active site without undergoing rapid hydrolysis, ONPF's lack of a C6 hydroxyl group makes it a superior structural probe compared to traditional galactopyranosides.
References
- BRENDA Enzyme Database: Information on EC 3.2.1.23 - beta-galactosidase. BRENDA.
- Ligand-induced changes in dynamics mediate long-range allostery in the lac repressor. bioRxiv.
- lac of Time: Transcription Factor Kinetics in Living Cells. DiVA Portal.
- Flexibility in the Inducer Binding Region is Crucial for Allostery in the Escherichia coli Lactose Repressor. PubMed Central (PMC).
A Senior Application Scientist's Guide to the Validation of Beta-Fucosidase Activity Assays Using Orthonitrophenyl-β-D-fucopyranoside
This guide provides an in-depth comparison and validation framework for the colorimetric assay of β-fucosidase activity using the chromogenic substrate, Orthonitrophenyl-β-D-fucopyranoside (ONP-Fuc). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices and a robust validation strategy to ensure data integrity and reproducibility.
Introduction: The Importance of Quantifying β-Fucosidase Activity
β-D-fucosidases (EC 3.2.1.38) are glycoside hydrolases that catalyze the hydrolysis of terminal non-reducing β-D-fucose residues from various glycoconjugates.[1] While less common than their α-L-fucosidase counterparts, these enzymes are significant in specific biological contexts, including the metabolism of plant cell walls and potential roles in microbial glycoside processing.[2][3] The accurate measurement of β-fucosidase activity is crucial for characterizing newly discovered enzymes, screening for inhibitors in drug discovery programs, and understanding their role in complex biological systems.
The selection of an appropriate assay is a critical first step in any research endeavor. The ideal assay should be specific, sensitive, reproducible, and scalable. This guide focuses on a widely used colorimetric method employing Orthonitrophenyl-β-D-fucopyranoside (ONP-Fuc), providing a framework for its validation and comparing it against common alternatives.
The ONP-Fuc Assay: Principle and Rationale
The ONP-Fuc assay is a straightforward and reliable method for quantifying β-fucosidase activity. Its principle lies in the enzymatic cleavage of a bond that liberates a chromophore.
The Reaction: The substrate, ONP-Fuc, is a synthetic molecule where a β-D-fucose sugar is linked to an ortho-nitrophenyl group. In its intact form, ONP-Fuc is colorless. β-fucosidase specifically recognizes and hydrolyzes the β-fucosidic bond. This reaction releases two products: D-fucose and ortho-nitrophenol (ONP).[3][4]
Detection: Under alkaline conditions, ortho-nitrophenol is converted to the ortho-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum at 420 nm.[3][4] The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of ONP produced and, therefore, to the activity of the β-fucosidase enzyme. The addition of a high-pH stop solution, such as sodium carbonate, serves the dual purpose of halting the enzymatic reaction and maximizing the color development of the ONP product.
Caption: Enzymatic hydrolysis of ONP-Fuc by β-fucosidase.
Experimental Protocol: Measuring β-Fucosidase Activity
This protocol provides a generalized workflow. Optimization of buffer pH, temperature, and substrate concentration is essential for any new enzyme source.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. The optimal pH should be determined empirically for the specific enzyme being studied.
-
Substrate Stock Solution: 10 mM Orthonitrophenyl-β-D-fucopyranoside (ONP-Fuc) in the assay buffer. Prepare fresh and protect from light.
-
Enzyme Preparation: Dilute the β-fucosidase enzyme solution in cold assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
B. Assay Procedure (96-Well Plate Format):
-
Standard Curve: Prepare a standard curve of ortho-nitrophenol (0-200 µM) in the assay buffer to convert absorbance values to the molar amount of product formed.
-
Reaction Setup: In separate wells of a 96-well plate, add:
-
50 µL of Assay Buffer.
-
25 µL of Enzyme Preparation (or sample). Include a "no-enzyme" control well with 25 µL of buffer instead.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
Initiate Reaction: Add 25 µL of the 10 mM ONP-Fuc substrate solution to all wells to initiate the reaction. The final volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 100 µL of 1 M Na₂CO₃ Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 420 nm using a microplate reader.
-
Calculate Activity: After subtracting the absorbance of the no-enzyme control, use the ortho-nitrophenol standard curve to determine the concentration of the product formed. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of ONP-Fuc per minute under the specified conditions.
Caption: Standard workflow for the ONP-Fuc β-fucosidase assay.
A Framework for Assay Validation
For an assay to be trustworthy, it must be validated to ensure it is fit for its intended purpose.[5] Validation confirms that the assay is robust, reliable, and reproducible.[5] The following parameters are essential for validating the ONP-Fuc assay.
A. Specificity and Enzymatic Purity The core assumption of the assay is that the measured activity is solely due to the target enzyme, β-fucosidase. This is known as enzymatic purity.[6] Crude enzyme preparations may contain contaminating activities that can hydrolyze the substrate.[6]
-
Validation Protocol:
-
Substrate Panel: Test the enzyme preparation against a panel of related nitrophenyl substrates, such as p-Nitrophenyl-β-D-glucopyranoside and p-Nitrophenyl-β-D-galactopyranoside.[7] Significant activity against these substrates may indicate the presence of contaminating β-glucosidases or β-galactosidases, as some fucosidases are known to have broad specificity.[1]
-
Inhibitor Studies: Use a known, specific inhibitor of β-fucosidase if one is available. A concentration-dependent decrease in activity in the presence of the inhibitor provides strong evidence that the measured signal is from the target enzyme.[6]
-
B. Linearity and Range The assay should exhibit a linear relationship between enzyme concentration and reaction rate, and between reaction time and product formation, under the chosen conditions.
-
Validation Protocol:
-
Enzyme Concentration: Perform the assay with a range of enzyme concentrations while keeping the substrate concentration and incubation time constant. Plot the reaction rate (Abs/min) against enzyme concentration. The range over which this plot is linear is the acceptable working range for enzyme concentration.
-
Time Course: Perform the assay with a fixed enzyme and substrate concentration, stopping the reaction at multiple time points. Plot absorbance against time. The reaction rate is linear only in the initial phase before substrate depletion or product inhibition occurs. The chosen fixed-time incubation must fall within this linear range.
-
C. Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Validation Protocol:
-
Intra-assay Precision (Repeatability): Analyze multiple replicates (n > 10) of the same sample within the same assay run. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV). A %CV of <10% is generally acceptable.
-
Inter-assay Precision (Reproducibility): Analyze the same sample on different days and, if possible, by different operators.[5] Calculate the overall %CV. A %CV of <15% is typically desired.
-
D. Accuracy Accuracy refers to the closeness of the measured value to the true or accepted reference value.
-
Validation Protocol:
-
Spike and Recovery: Add a known amount of purified β-fucosidase (the "spike") to a sample matrix that has a known baseline activity level. Perform the assay on both the spiked and unspiked samples. The percent recovery is calculated as: % Recovery = [(Activity_spiked - Activity_unspiked) / Activity_added] * 100
-
Acceptable recovery is typically between 80-120%.
-
Caption: Key parameters for the validation of a β-fucosidase assay.
Comparison with Alternative Assay Formats
While the ONP-Fuc assay is robust, alternative methods exist, each with distinct advantages and disadvantages. The choice of assay depends on the specific research question, required sensitivity, and available equipment.
| Assay Method | Principle | Advantages | Disadvantages |
| ONP-Fuc / PNP-Fuc | Colorimetric; measures absorbance of released nitrophenol.[3][8] | Simple, cost-effective, high-throughput, requires standard spectrophotometer. | Moderate sensitivity, potential for color interference from samples.[9] |
| Fluorometric | Fluorogenic; measures fluorescence of a released group (e.g., 4-methylumbelliferone).[10] | High sensitivity (10-100x more than colorimetric), wider dynamic range. | Higher cost of substrates and requires a fluorescence plate reader, potential for fluorescence quenching by sample components.[10] |
| Coupled Enzyme Assays | The release of fucose is coupled to a second enzymatic reaction that produces a detectable signal (e.g., NADPH).[11] | Can be highly specific, measures release from natural substrates. | More complex assay setup, requires additional purified enzymes, potential for interference with coupling enzymes.[11] |
| Chromatography (HPLC/LC-MS) | Directly measures the amount of released fucose or the remaining substrate. | Gold standard for specificity, can be used with any natural or synthetic substrate, provides absolute quantification. | Low throughput, requires specialized and expensive equipment, extensive sample preparation. |
Comparative Performance Data (Illustrative)
The following table provides typical performance characteristics. Actual values are highly dependent on the specific enzyme and assay conditions.
| Parameter | ONP-Fuc / PNP-Fuc | Fluorometric (4-MU-Fuc) |
| Detection Limit | ~0.1 - 1 µU/mL | ~0.001 - 0.01 µU/mL |
| Typical Kₘ | 100 - 1000 µM[12] | 10 - 100 µM |
| Instrumentation | Spectrophotometer / Plate Reader | Fluorescence Plate Reader |
| Throughput | High (96/384-well) | High (96/384-well) |
| Cost per Assay | Low | Moderate |
| Interference | Colorimetric compounds | Fluorescent compounds, quenchers |
Conclusion and Recommendations
The Orthonitrophenyl-β-D-fucopyranoside (ONP-Fuc) assay is a powerful and accessible tool for the quantification of β-fucosidase activity. Its simplicity, cost-effectiveness, and high-throughput compatibility make it an excellent choice for routine enzyme characterization, inhibitor screening, and process monitoring.
However, its utility is entirely dependent on rigorous validation. By systematically evaluating specificity, linearity, precision, and accuracy, researchers can ensure the generation of reliable and reproducible data. When higher sensitivity is required, fluorometric assays present a superior alternative, while chromatography-based methods offer unparalleled specificity for complex biological samples. The framework presented in this guide provides a clear path for any laboratory to confidently establish and validate a robust β-fucosidase activity assay tailored to their specific research needs.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In S. Markossian (Ed.), Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Calderon, F., Bourgeay, J. F., Auriol, D., & Monsan, P. (1995). Kinetic studies on beta-fucosidases of Achatina balteata. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(1), 81-89. Retrieved from [Link]
-
Kiernan, J. A. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 89. Retrieved from [Link]
-
Lee, S. H., & Gu, M. B. (2017). Validation of enzyme activity assays used in the previous and this studies. Scientific Reports, 7(1), 12345. Retrieved from [Link]
-
Gaudreault, P., & Webb, J. A. (1988). Isolation, molecular properties and kinetic studies of a strict beta-fucosidase from Lactuca sativa latex. Its possible role in the cell-wall degradation of articulated laticifers. The Biochemical journal, 253(3), 797–803. Retrieved from [Link]
-
LGC Maine Standards. (2024, January 9). Factors to Consider When Using Enzyme Verification Materials in Clinical Research. Retrieved from [Link]
-
Li, L., Liu, Y., Liu, X. W., & Chen, X. (2015). Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins. ACS chemical biology, 10(7), 1775–1783. Retrieved from [Link]
-
Wikipedia. (n.d.). β-D-Fucosidase. Retrieved from [Link]
-
Pokhrel, A., Gerlza, T., Maharjan, S., Dhakal, S., Kim, J. S., Kim, I., & Kim, Y. S. (2018). Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum. The Journal of biological chemistry, 293(49), 18934–18946. Retrieved from [Link]
-
Zhang, J. H., Dawes, G., & Stemmer, W. P. (1997). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Proceedings of the National Academy of Sciences of the United States of America, 94(9), 4504–4509. Retrieved from [Link]
-
Megazyme. (2020). L-Fucose Assay Procedure. Retrieved from [Link]
-
Kapešová, J., Petrásková, L., & Křen, V. (2023). The dual role of fucosidases: tool or target. Applied microbiology and biotechnology, 107(5-6), 1483–1504. Retrieved from [Link]
-
Sulzenbacher, G., et al. (2012). Assaying Fucosidase Activity: Methods and Protocols. In Methods in Molecular Biology (Vol. 836, pp. 165-174). Humana Press. Retrieved from [Link]
-
Wu, M. H., et al. (2019). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. Journal of Biological Chemistry, 294(46), 17439-17449. Retrieved from [Link]
-
Jacques, S. L., D'Souza, A., & Serif, G. S. (2017). Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species. Comparative biochemistry and physiology. Part B, Biochemistry & molecular biology, 203, 103–109. Retrieved from [Link]
-
Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Retrieved from [Link]
-
Berteau, O., et al. (2002). Characterization of a new α-l-fucosidase isolated from the marine mollusk Pecten maximus that catalyzes the hydrolysis of α-l-fucose from algal fucoidan (Ascophyllum nodosum). Glycobiology, 12(4), 273-282. Retrieved from [Link]
-
Assay Genie. (n.d.). α-L-Fucosidase Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Delmas, S., et al. (2012). Comparative kinetic analysis of two fungal β-glucosidases. Biotechnology for Biofuels, 5(1), 3. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fucosidase – Knowledge and References. Retrieved from [Link]
-
BRENDA Enzyme Database. (2026). EC 3.2.1.38. Retrieved from [Link]
Sources
- 1. β-D-Fucosidase - Wikipedia [en.wikipedia.org]
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- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 5. Assay Optimization & Validation Services-Creative Enzymes [creative-enzymes.com]
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Colorimetric vs fluorescent substrates for beta-D-fucosidase detection
A Comparative Guide to β -D-Fucosidase Detection: Colorimetric vs. Fluorescent Substrates
Executive Summary
β -D-Fucosidase is a critical exoglycosidase involved in the degradation of fucose-containing glycoconjugates. Accurate quantification of its activity is essential for applications ranging from soil enzymology to clinical diagnostics, such as the screening of cystic fibrosis biomarkers[1]. For researchers developing in vitro assays, selecting the appropriate synthetic substrate is the most critical design choice. This guide provides a definitive, objective comparison between the two industry-standard substrates: 4-nitrophenyl β -D-fucopyranoside (pNP-Fuc) for colorimetric detection and 4-methylumbelliferyl β -D-fucopyranoside (4-MU-Fuc) for fluorescent detection.
Mechanistic Foundations of β -D-Fucosidase Assays
To design a robust assay, one must understand the causality behind the reaction conditions. β -D-fucosidases (EC 3.2.1.38 or related broad-specificity exoglycosidases like EC 3.2.1.B26) catalyze the hydrolysis of terminal non-reducing β -D-fucose residues[2]. In vitro assays utilize synthetic substrates where β -D-fucose is conjugated to a reporter molecule via a β -glycosidic bond.
The core principle governing these assays is a pH-dependent electronic shift . β -D-fucosidase operates optimally in acidic environments (typically pH 3.5–5.5). However, at this acidic pH, the liberated reporter molecules—p-nitrophenol (pNP) and 4-methylumbelliferone (4-MU)—remain protonated and exhibit weak optical properties.
Because pNP has a ground-state pKa of ~7.2[3] and 4-MU has a pKa of ~7.79[4], the addition of a highly alkaline stop solution (pH > 9.0) is mechanistically required to develop the signal[5]. This alkaline shift deprotonates the hydroxyl group of the reporter, forming a phenolate anion. This structural change extends the conjugated π -electron system, drastically increasing the molar extinction coefficient for pNP (yielding an intense yellow color) and the quantum yield for 4-MU (yielding bright blue fluorescence)[1].
Enzymatic hydrolysis of beta-D-fucosidase substrates into detectable reporters.
Colorimetric Detection: 4-Nitrophenyl β -D-Fucopyranoside (pNP-Fuc)
The pNP-Fuc substrate is the standard for kinetic studies, bulk screening, and applications where enzyme concentrations are relatively high. It is highly cost-effective and requires only a standard microplate spectrophotometer.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory blanks to isolate the specific enzymatic turnover from background noise or spontaneous substrate hydrolysis.
Step 1: Reagent Preparation
-
Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 4.5.
-
Substrate Solution: 5 mM pNP-Fuc dissolved in the Reaction Buffer.
-
Stop Solution: 0.4 M Glycine/NaOH, pH 10.4[5].
Step 2: Reaction Setup (96-Well Plate)
-
Test Wells: Add 50 µL Substrate Solution + 10 µL Enzyme Sample.
-
Enzyme Blank: Add 50 µL Reaction Buffer + 10 µL Enzyme Sample (Controls for intrinsic sample absorbance).
-
Substrate Blank: Add 50 µL Substrate Solution + 10 µL Reaction Buffer (Controls for spontaneous hydrolysis).
Step 3: Incubation
-
Incubate the plate at 37°C for 30 to 60 minutes, protected from direct light.
Step 4: Termination & Signal Development
-
Add 100 µL of the Stop Solution to all wells. The alkaline shift will immediately convert the liberated pNP into its yellow phenolate form[5].
Step 5: Measurement & Calculation
-
Measure absorbance at 405 nm.
-
Validation: Specific Signal = AbsTest−(AbsEnzymeBlank+AbsSubstrateBlank) . Compare the specific signal against a p-nitrophenol standard curve to calculate specific activity.
Fluorescent Detection: 4-Methylumbelliferyl β -D-Fucopyranoside (4-MU-Fuc)
For trace detection, clinical screening of low-abundance targets, or miniaturized high-throughput screening, 4-MU-Fuc is the superior choice. The fluorescent modality offers a dynamic range that is orders of magnitude broader than absorbance[1].
Self-Validating Experimental Protocol
Step 1: Reagent Preparation
-
Reaction Buffer: 0.1 M Sodium Citrate buffer, pH 4.5.
-
Substrate Solution: 1 mM 4-MU-Fuc dissolved in Reaction Buffer (Lower concentration prevents inner-filter effects).
-
Stop Solution: 0.2 M Sodium Carbonate ( Na2CO3 ), pH 10.0.
Step 2: Reaction Setup (Black Opaque 96-Well Plate)
-
Test Wells: Add 25 µL Substrate Solution + 10 µL Enzyme Sample.
-
Enzyme Blank: Add 25 µL Reaction Buffer + 10 µL Enzyme Sample (Controls for auto-fluorescence of biological matrices).
-
Substrate Blank: Add 25 µL Substrate Solution + 10 µL Reaction Buffer.
Step 3: Incubation
-
Incubate at 37°C for 15 to 30 minutes. (Shorter incubation is sufficient due to high sensitivity).
Step 4: Termination & Signal Development
-
Add 100 µL of Stop Solution to all wells to maximize the 4-MU fluorescence quantum yield.
Step 5: Measurement & Calculation
-
Measure fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 450 nm[1].
-
Validation: Specific Signal = RFUTest−(RFUEnzymeBlank+RFUSubstrateBlank) . Quantify using a 4-methylumbelliferone standard curve.
Comparative Data & Performance Metrics
| Feature | Colorimetric (pNP-Fuc) | Fluorescent (4-MU-Fuc) |
| Reporter Molecule | p-Nitrophenol (pNP) | 4-Methylumbelliferone (4-MU) |
| Reporter pKa | ~7.2[3] | ~7.79[4] |
| Detection Modality | Absorbance (Spectrophotometry) | Fluorescence (Fluorometry) |
| Wavelength | Absorbance: 405 nm | Excitation: 360 nm / Emission: 450 nm |
| Sensitivity | Moderate ( μ g/mL range) | High (pg/mL to ng/mL range) |
| Dynamic Range | 1–2 logs | 3–4 logs |
| Equipment Cost | Low (Standard plate reader) | Moderate to High (Fluorometer) |
| Multiplexing | Poor (Broad absorption peak) | Good (Narrow emission, tunable) |
| Best Application | Bulk screening, kinetic studies | Trace detection, clinical samples[1] |
Decision Logic for Assay Development
Choosing between these substrates requires balancing the required sensitivity against available laboratory infrastructure. Use the following decision matrix to select the optimal substrate for your specific workflow.
Decision logic for selecting between colorimetric and fluorescent substrates.
References
- Source: nih.
- Information on EC 3.2.1.
- Identification, Characterization, and Expression of a β-Galactosidase from Arion Species (Mollusca)
- Source: nih.
- p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph...
Sources
- 1. Fluorescent spot test for detecting carbohydrate-splitting enzymes in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Information on EC 3.2.1.B26 - Sulfolobus solfataricus beta-glycosidase and Organism(s) Saccharolobus solfataricus and UniProt Accession P22498 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Identification, Characterization, and Expression of a β-Galactosidase from Arion Species (Mollusca) [mdpi.com]
Orthonitrophenyl-beta-D-fucopyranoside proper disposal procedures
Standard Operating Procedure: Handling, Operational Use, and Disposal of Orthonitrophenyl-β-D-fucopyranoside (ONPF)
Executive Summary & Chemical Profiling
Orthonitrophenyl-β-D-fucopyranoside (ONPF, CAS: 1154-94-5) is a synthetic chromogenic substrate extensively used in drug development and biochemical assays to quantify β -fucosidase and β -galactosidase activities ()[1]. While the unreacted substrate poses moderate handling risks, its enzymatic cleavage produces ortho-nitrophenol (o-nitrophenol)—a toxic, environmentally persistent byproduct.
As a Senior Application Scientist, I emphasize that proper chemical management extends beyond the bench. This guide provides an authoritative, step-by-step framework for the safe operational handling, assay execution, and compliant disposal of ONPF and its derivatives, ensuring laboratory safety and ecological protection.
Physicochemical Properties & Hazard Assessment
Understanding the chemical nature of ONPF and its cleavage products is critical for risk mitigation. The following table summarizes the quantitative and qualitative data dictating our safety protocols ().
| Property | ONPF (Unreacted Substrate) | o-Nitrophenol (Enzymatic Cleavage Product) |
| CAS Number | 1154-94-5 | 88-75-5 |
| Molecular Formula | C12H15NO7 | C6H5NO3 |
| Molecular Weight | 285.25 g/mol | 139.11 g/mol |
| Physical Appearance | White to off-white lyophilized powder | Yellow crystalline solid / Yellow in alkaline solution |
| Primary Hazard | Skin/Eye Irritant (Category 2) | Acute Toxicity (Oral/Dermal), Severe Aquatic Toxicity |
| Detection ( λmax ) | N/A (Colorless in solution) | ~410 nm (as the o-nitrophenolate anion) |
| Disposal Classification | Non-hazardous organic solid | Hazardous organic waste (Environmental hazard) |
Operational Handling & Spill Response
Causality: ONPF is typically supplied as a fine, lyophilized powder. The primary risk during reagent preparation is the aerosolization of micro-particulates, which can cause respiratory irritation and contaminate adjacent experimental surfaces.
Step-by-Step Handling Methodology:
-
PPE Verification: Don a fitted lab coat, nitrile gloves (double-gloving is recommended during concentrated stock preparation), and chemical splash goggles.
-
Weighing Protocol: Weigh the ONPF powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood to prevent the inhalation of aerosolized dust.
-
Reconstitution: Dissolve the powder in an appropriate solvent (e.g., DMSO or directly into the aqueous assay buffer) by gentle pipetting.
-
Self-Validating Check: Visually inspect the solution against a light source. Ensure complete dissolution; any remaining turbidity indicates incomplete solubilization, which will skew your kinetic data and create an uneven distribution of hazardous waste.
-
-
Spill Cleanup: In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the compound. Instead, cover the spill with absorbent paper towels, wet them with 70% ethanol or water to solubilize and trap the powder, and wipe inward. Dispose of the contaminated towels in the solid hazardous waste bin.
Experimental Workflow & Waste Generation
To execute proper disposal, one must understand the assay chemistry. The enzymatic hydrolysis of ONPF yields free fucose and o-nitrophenol ()[1].
Causality: Most end-point assays require the addition of a "stop solution" (typically 0.1 M to 1 M Sodium Carbonate, Na2CO3 ). This high-pH buffer (pH > 10) halts enzymatic activity and deprotonates the o-nitrophenol into the o-nitrophenolate anion, maximizing the yellow color for spectrophotometric reading at 410 nm. Consequently, the resulting liquid waste is highly alkaline and saturated with toxic phenolic compounds.
Proper Disposal Procedures (Standard Operating Plan)
Causality: Never discharge ONPF assay waste into municipal drains. Nitrophenols act as uncouplers of oxidative phosphorylation, posing severe toxicity to aquatic ecosystems. Furthermore, the highly alkaline stop solution can degrade municipal plumbing infrastructure.
Step-by-Step Disposal Methodology:
-
Liquid Waste Segregation:
-
Collect all post-assay liquid waste (buffer, enzyme, unreacted ONPF, and o-nitrophenolate) into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.
-
Self-Validating Check: Verify the container is explicitly labeled "Aqueous Basic Hazardous Waste - Contains Nitrophenols." Ensure the container is kept closed with a vented cap to prevent pressure buildup if gas is generated by other mixed buffer components.
-
-
pH Adjustment (If required by local EHS):
-
If your facility requires neutralization prior to contractor pickup, slowly add 1M HCl to the waste carboy while stirring until the pH reaches 6.0–8.0.
-
Self-Validating Check: The intense yellow color of the solution will visibly fade as the pH drops below the pKa of o-nitrophenol (7.15). This colorimetric shift serves as an immediate, built-in visual indicator of successful neutralization.
-
-
Solid Waste Containment:
-
Eject all pipette tips, microplates, and Eppendorf tubes that contacted ONPF into a puncture-resistant, double-bagged biohazard or chemical solid waste bin.
-
-
Final Destruction via Incineration:
-
Transfer the sealed containers to your Environmental Health and Safety (EHS) department.
-
Logistical Plan: The licensed waste contractor will subject the waste to high-temperature incineration (>850°C). This extreme heat is required to break the highly stable aromatic ring of the nitrophenol. Because combusting nitrogen-containing compounds generates nitrogen oxides (NOx), the incinerator must be equipped with an alkaline scrubber system to capture these gases and prevent atmospheric smog formation.
-
Workflow Visualization
The following diagram illustrates the logical segregation and destruction pathway for ONPF-contaminated materials.
Operational workflow for the segregation, containment, and thermal destruction of ONPF waste.
References
-
BRENDA Enzyme Database. "Information on EC 3.2.1.23 - beta-galactosidase." BRENDA Comprehensive Enzyme Information System, [Link]
Sources
Personal protective equipment for handling Orthonitrophenyl-beta-D-fucopyranoside
A Practical Guide to the Safe Handling of Orthonitrophenyl-beta-D-fucopyranoside
This guide provides essential safety and logistical information for the operational handling and disposal of Orthonitrophenyl-beta-D-fucopyranoside (ONPF). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe and efficient laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights.
I. Core Safety Directives & Hazard Assessment
Based on analogous compounds, Orthonitrophenyl-beta-D-fucopyranoside should be handled with the care afforded to substances with unknown toxicological properties.[1][2] The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][12] Adherence to general good laboratory practices and the specific guidelines below will mitigate these risks.[2][7]
Engineering Controls: The First Line of Defense
Your primary risk mitigation strategy should always be the use of appropriate engineering controls.
-
Ventilation: All work with solid Orthonitrophenyl-beta-D-fucopyranoside that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14] For handling solutions, a well-ventilated laboratory space is sufficient.[3][7]
-
Designated Workspace: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces and experiments.[14]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to ensure personal safety. Below is a summary of the required PPE for handling Orthonitrophenyl-beta-D-fucopyranoside.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Glasses | Must be worn with side shields to protect against splashes.[14] |
| Goggles | Recommended when there is a significant risk of splashing.[15] | |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are recommended.[14][16] Always inspect gloves for integrity before use and change them frequently, especially if they become contaminated.[2][14] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and prevent skin exposure.[14] |
| Respiratory Protection | Not Generally Required | If handling small quantities in a well-ventilated area or in solution, respiratory protection is not typically necessary.[14] If engineering controls are insufficient or when handling large quantities of powder, a NIOSH-approved respirator may be required.[1] |
III. Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for both safety and experimental integrity. The following protocol outlines the safe handling of Orthonitrophenyl-beta-D-fucopyranoside from preparation to cleanup.
Step 1: Preparation and Area Setup
-
Designate a Workspace: All handling of Orthonitrophenyl-beta-D-fucopyranoside should occur in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[14]
-
Assemble Materials: Before you begin, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach to minimize movement and potential for spills.[14]
-
Don PPE: Put on your lab coat, safety glasses with side shields, and nitrile gloves.[14]
Step 2: Weighing and Solution Preparation
-
Weighing: If working with the solid form, carefully weigh the desired amount on a tared weigh boat inside a fume hood to control dust. Use a spatula to handle the powder and avoid generating dust.[14]
-
Dissolving: Add the solvent to the solid in a closed container and mix gently until dissolved.
Step 3: Post-Handling and Decontamination
-
Decontaminate: Clean all surfaces and equipment that came into contact with the compound. A 70% ethanol solution is generally effective for decontamination.[14]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, followed by the lab coat, and finally, the safety glasses.[14]
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12][17]
Workflow for Safe Handling of Orthonitrophenyl-beta-D-fucopyranoside
Caption: A stepwise workflow for the safe handling of Orthonitrophenyl-beta-D-fucopyranoside.
IV. Spill and Emergency Procedures
Accidents can happen, and being prepared is essential.
-
Minor Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][2] For small liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent or detergent.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office for assistance.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][12] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2][12] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting. Seek immediate medical attention.
V. Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[14]
-
Solid Waste: All solid waste contaminated with Orthonitrophenyl-beta-D-fucopyranoside, including used weigh boats, pipette tips, and contaminated gloves, should be placed in a designated, sealed container for chemical waste.[14]
-
Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.[14] Do not pour it down the drain.[1][14]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.
Always follow your institution's and local regulations for hazardous waste disposal. When in doubt, consult your EHS office.
VI. Storage and Stability
-
Storage Conditions: Store Orthonitrophenyl-beta-D-fucopyranoside in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][18] Some suppliers recommend storage at -20°C.[19]
-
Stability: The compound is generally stable under recommended storage conditions.[3][7]
By adhering to these guidelines, you can confidently and safely incorporate Orthonitrophenyl-beta-D-fucopyranoside into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
- Hampshire College. Lab Safety Manual: Chemical Management.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Sigma-Aldrich. Safety in the laboratory.
- Safety Data Sheet. (2011, March 18).
- IISER Tirupati. CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science.
- Benchchem. Personal protective equipment for handling Apigenin 7-O-glucuronide.
- Sigma-Aldrich. Safety Data Sheet.
- G-Biosciences. Safety Data Sheet.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- 7 - SAFETY DATA SHEET. (2010, March 1).
- Safe handling of hazardous drugs - PMC.
- G-Biosciences. Safety Data Sheet.
- HPE Support. Safety Guidelines for Handling Chemicals.
- LookChem. Orthonitrophenyl-beta-D-fucopyranoside.
- Cayman Chemical. (2025, August 4). Safety Data Sheet.
- G-Biosciences. Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- CymitQuimica. CAS 369-07-3: o-Nitrophenyl β-D-galactopyranoside.
Sources
- 1. bmrservice.com [bmrservice.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fi [fishersci.fi]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. iisertirupati.ac.in [iisertirupati.ac.in]
- 18. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 19. lookchem.com [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
